Aldicarb sulfone-13C2,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3+1D3,6+1 |
InChI Key |
YRRKLBAKDXSTNC-FONWFMSDSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N[13C](=O)O/N=C/C(C)(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Aldicarb Sulfone-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Aldicarb sulfone-13C2,d3, an isotopically labeled metabolite of the carbamate pesticide Aldicarb. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the chemical and physical properties of this compound, its principal application as an internal standard in quantitative analysis, and provides in-depth experimental protocols for its use. Furthermore, this guide presents key metabolic and toxicological pathways associated with Aldicarb and its metabolites, visualized through clear and concise diagrams. All quantitative data has been summarized in structured tables for ease of reference and comparison.
Introduction
Aldicarb is a carbamate pesticide known for its high toxicity and its role as a potent cholinesterase inhibitor.[1] Its metabolism in various biological systems and in the environment leads to the formation of two primary toxic metabolites: Aldicarb sulfoxide and Aldicarb sulfone.[2][3] this compound is a stable isotope-labeled form of Aldicarb sulfone, which serves as an invaluable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[4][5] The incorporation of two Carbon-13 atoms and three deuterium atoms results in a distinct mass shift, allowing for precise and accurate quantification of the unlabeled analyte in complex matrices by mitigating matrix effects.[5] This guide will delve into the technical details of this compound, providing the necessary information for its effective use in a research setting.
Chemical and Physical Properties
This compound is a white crystalline solid.[6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1261170-76-6 | [2][3][7][8] |
| Molecular Formula | C₅¹³C₂H₁₁D₃N₂O₄S | [3][7] |
| Molecular Weight | 227.27 g/mol | [2][3][7] |
| Appearance | White crystalline solid | [6] |
| Solubility | Soluble in DMSO (10 mM) | [7] |
| Storage Temperature | -20°C | [2] |
| Unlabeled CAS Number | 1646-88-4 | [8] |
Metabolic Pathway of Aldicarb
The primary metabolic pathway of Aldicarb involves the oxidation of its sulfur atom. This process occurs in both plants and animals.[3] Aldicarb is first oxidized to Aldicarb sulfoxide, a more potent cholinesterase inhibitor.[1] Subsequently, Aldicarb sulfoxide is further oxidized to the more stable but still toxic Aldicarb sulfone.[2][3] These metabolites, along with the parent compound, are the primary residues of concern in food and environmental samples.
Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for Aldicarb and its key metabolites, Aldicarb sulfoxide and Aldicarb sulfone, is the inhibition of the enzyme acetylcholinesterase (AChE).[4][9] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses and potentially severe toxic effects.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of Aldicarb and its metabolites in various matrices. Below are detailed experimental protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Extraction and Clean-up
The following protocol is a generalized procedure for the extraction of Aldicarb and its metabolites from solid matrices such as fruits, vegetables, and soil.
Materials:
-
Homogenized sample
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap and vortex the tube vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of PSA, 150 mg of C18, and (if necessary) 50 mg of GCB for dispersive solid-phase extraction (d-SPE) clean-up.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Specific precursor-to-product ion transitions for Aldicarb, Aldicarb sulfoxide, Aldicarb sulfone, and this compound must be determined and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aldicarb | 208.1 | 116.1 |
| Aldicarb Sulfoxide | 224.1 | 132.1 |
| Aldicarb Sulfone | 240.1 | 148.1 |
| This compound | 245.1 | 151.1 |
Quantitative Data
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of analytical methods employing this internal standard for the analysis of Aldicarb and its metabolites.
Table 1: Method Performance for Aldicarb and Metabolites in Water[10]
| Analyte | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Aldicarb | 0.5 - 200 | 0.001 | 95 - 105 | 2.7 - 6.5 |
| Aldicarb Sulfoxide | 0.5 - 200 | 0.0008 | 94.5 - 104 | 3.1 - 5.9 |
| Aldicarb Sulfone | 0.5 - 200 | 0.001 | 96 - 106 | 2.9 - 6.1 |
Table 2: Method Performance for Aldicarb and Metabolites in Peanuts[11]
| Analyte | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/kg) | Recovery (%) |
| Aldicarb | 10 - 500 | 4 | 81.5 - 115 |
| Aldicarb Sulfoxide | 10 - 500 | 5 | 81.5 - 115 |
| Aldicarb Sulfone | 10 - 500 | 4 | 81.5 - 115 |
Table 3: Toxicological Data for Aldicarb and its Metabolites
| Compound | LD50 (Oral, Rat, mg/kg) | Reference |
| Aldicarb | 0.93 | [12] |
| Aldicarb Sulfoxide | 0.88 | [12] |
| Aldicarb Sulfone | 24 | [12] |
Conclusion
This compound is an essential analytical tool for the accurate quantification of Aldicarb and its toxic metabolites. Its use as an internal standard in LC-MS/MS methods provides high precision and accuracy, which is critical for food safety, environmental monitoring, and toxicological research. This guide has provided a comprehensive overview of its properties, relevant biological pathways, and detailed experimental protocols to aid researchers in its effective application. The provided diagrams and data tables serve as a quick and valuable reference for laboratory professionals.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aldicarb (EHC 121, 1991) [inchem.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aldicarb-(N-methyl-13C,D3-carbamoyl-13C)-sulfoxide - High-Purity Reference Standard for Residue Analysis CAS 1261170-76-6 [witega.de]
- 6. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 11. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
In-Depth Technical Guide: Physical Properties of Aldicarb Sulfone-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Aldicarb sulfone-13C2,d3, an isotopically labeled metabolite of the carbamate pesticide Aldicarb. This document is intended to serve as a valuable resource for researchers utilizing this compound in various scientific applications, including metabolic studies, environmental analysis, and as an internal standard in mass spectrometry.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled version of Aldicarb sulfone, where two carbon atoms and three deuterium atoms have been incorporated into the molecule. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of the parent compound in complex matrices. While specific experimental data for every physical property of the labeled compound is not extensively available, the physicochemical properties are expected to be nearly identical to its unlabeled counterpart.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its unlabeled analogue.
| Property | Value (this compound) | Value (Aldicarb sulfone) | Citation |
| CAS Number | 1261170-76-6 | 1646-88-4 | [1] |
| Molecular Formula | C₅¹³C₂H₁₁D₃N₂O₄S | C₇H₁₄N₂O₄S | [1] |
| Molecular Weight | 227.27 g/mol | 222.26 g/mol | [1] |
| Physical State | Solid | White crystalline solid | [2] |
| Melting Point | Not explicitly reported; expected to be very close to the unlabeled compound. | 132-135 °C | [3] |
| Boiling Point | Decomposes above 100 °C | Decomposes | [4][5] |
| Solubility | 10 mM in DMSO | 34 mg/mL in DMSO; 10 g/L in water (25 °C) | [1][6][7] |
| Vapor Pressure | Not available | 1.2 x 10⁻⁵ mmHg | [3] |
| Density | Not available | ~1.38 g/cm³ (estimate) | [3] |
Experimental Protocols
Determination of Melting Point (General Protocol)
The melting point of a solid organic compound like this compound can be determined using a standard melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[8][9]
-
Place the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the unlabeled compound, ~132 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point.[9]
-
For accuracy, perform the determination in triplicate.
Solubility Testing (General Protocol)
This protocol outlines a general procedure to determine the solubility of an organic compound in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
-
Solvents (e.g., water, DMSO, ethanol, acetone, hexane)
Procedure:
-
Weigh a precise amount of this compound (e.g., 1 mg) and place it into a small test tube.
-
Add a small, measured volume of the desired solvent (e.g., 100 µL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for at least one minute.[11][12]
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is soluble at that concentration. Continue adding the solute in known increments until saturation is reached.
-
If the solid has not dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves or a large volume of solvent has been added, indicating low solubility.
-
Record the results qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., mg/mL or molarity).[11][13]
Analytical Method for Quantification using HPLC-MS/MS
Isotopically labeled standards like this compound are primarily used in quantitative analytical methods. The following is a representative workflow for the analysis of Aldicarb sulfone in a sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column
Procedure:
-
Sample Preparation: Extract the sample (e.g., water, soil, biological tissue) with a suitable organic solvent like acetonitrile or methanol. The extraction may be followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Internal Standard Spiking: Spike a known concentration of this compound into the extracted sample prior to analysis.
-
Chromatographic Separation: Inject the prepared sample onto the HPLC system. Separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic modifier (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both the unlabeled Aldicarb sulfone and the isotopically labeled internal standard.
-
Quantification: The concentration of Aldicarb sulfone in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizations
Metabolic Pathway of Aldicarb
Aldicarb undergoes oxidation in biological systems and the environment to form Aldicarb sulfoxide, which is subsequently oxidized to Aldicarb sulfone.
Caption: Metabolic oxidation of Aldicarb to its sulfoxide and sulfone metabolites.
Mechanism of Action: Cholinesterase Inhibition
Aldicarb and its metabolites, including Aldicarb sulfone, are potent inhibitors of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors.[9][13]
Caption: Inhibition of acetylcholinesterase by Aldicarb sulfone.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Aldicarb sulfone using an isotopically labeled internal standard.
Caption: Workflow for the analysis of Aldicarb sulfone using a labeled standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldicarb sulfone | C7H14N2O4S | CID 15438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ALDICARB-SULFONE CAS#: 1646-88-4 [m.chemicalbook.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ALDICARB | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ALDICARB-SULFONE | 1646-88-4 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. scribd.com [scribd.com]
- 12. chem.ws [chem.ws]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-Depth Technical Guide: Aldicarb Sulfone-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb sulfone-13C2,d3 is the stable isotope-labeled form of Aldicarb sulfone, a major metabolite of the carbamate pesticide Aldicarb. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Aldicarb sulfone in complex matrices. This technical guide provides a comprehensive overview of its properties, metabolic pathway, and detailed analytical methodologies. The primary application of this compound is in analytical and research settings, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, to ensure precision and accuracy in residue analysis for food safety, environmental monitoring, and toxicological studies.
Core Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1261170-76-6 | [1][2][3][4] |
| Molecular Formula | C₅¹³C₂H₁₁D₃N₂O₄S | [1][2] |
| Molecular Weight | 227.27 g/mol | [1][2][4] |
| Physical Form | Solid | |
| Melting Point | 132-135 °C | |
| Solubility | 10 mM in DMSO | [1] |
| Storage Temperature | -20°C | |
| Isotopic Purity | ≥98 atom % |
Table 2: Spectroscopic and Analytical Data
| Parameter | Value | Source(s) |
| Mass Shift | M+5 | |
| SMILES | [2H]--INVALID-LINK--([2H])N--INVALID-LINK--=O | [1] |
| InChI | 1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3+1D3,6+1 | |
| InChI Key | YRRKLBAKDXSTNC-FONWFMSDSA-N |
Metabolic Pathway and Mechanism of Action
Aldicarb is a potent systemic insecticide, acaricide, and nematicide. Its toxicity stems from the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. In biological systems, Aldicarb undergoes a two-step metabolic activation process. It is first oxidized to Aldicarb sulfoxide, which is then further oxidized to Aldicarb sulfone. Both of these metabolites are also potent cholinesterase inhibitors. The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing overstimulation of the nervous system, which can result in respiratory failure and death in target organisms. The use of stable isotope-labeled standards like this compound is critical for accurately studying its toxicokinetics and metabolism.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of Aldicarb sulfone in water and food matrices using this compound as an internal standard.
Analysis of Aldicarb Sulfone in Water by LC-MS/MS
This method is adapted from established protocols for the analysis of carbamates in various water types.
a. Sample Preparation
-
Collect water samples in clean glass containers.
-
For each 10 mL of water sample, add a precise volume of a stock solution of this compound to achieve a final concentration of 1 µg/L.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Centrifuge the sample to pellet any suspended particles.
-
The supernatant can be directly analyzed by LC-MS/MS. For samples with high organic content, a solid-phase extraction (SPE) cleanup may be necessary.
b. Solid-Phase Extraction (SPE) Cleanup (if required)
-
Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Aldicarb Sulfone: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the corresponding transition for the internal standard.
-
Analysis of Aldicarb Sulfone in Fruits and Vegetables by QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.
a. Sample Preparation (QuEChERS)
-
Homogenize a representative sample of the fruit or vegetable.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Shake for 30 seconds and centrifuge for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may be evaporated and reconstituted in the initial mobile phase if necessary.
b. LC-MS/MS Conditions
The LC-MS/MS conditions would be similar to those described for water analysis, with potential modifications to the gradient profile to optimize separation from matrix components.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of Aldicarb sulfone in environmental or food samples.
Conclusion
This compound is an essential tool for researchers and analytical chemists for the reliable quantification of Aldicarb sulfone. Its use as an internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results. The detailed protocols and data presented in this guide are intended to support the development and implementation of robust analytical methods for monitoring this important pesticide metabolite.
References
An In-depth Technical Guide to the Synthesis of Aldicarb Sulfone-¹³C₂,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the isotopically labeled pesticide metabolite, Aldicarb sulfone-¹³C₂,d₃. This document outlines a feasible synthetic pathway, compiling information from established chemical principles and analogous non-labeled synthesis procedures. Detailed experimental protocols, key quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the fields of analytical chemistry, environmental science, and drug metabolism.
Physicochemical and Isotopic Labeling Data
The following table summarizes the key properties of Aldicarb sulfone-¹³C₂,d₃, a valuable internal standard for mass spectrometry-based quantification methods.
| Property | Value |
| CAS Number | 1261170-76-6 |
| Molecular Formula | C₅¹³C₂H₁₁D₃N₂O₄S |
| Molecular Weight | 227.27 g/mol |
| Isotopic Purity | ≥98 atom % |
| Chemical Purity (CP) | ≥98% |
| Melting Point | 132-135 °C |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
Synthetic Pathway Overview
The synthesis of Aldicarb sulfone-¹³C₂,d₃ can be conceptualized as a three-stage process. The logical workflow for this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for Aldicarb sulfone-¹³C₂,d₃.
Experimental Protocols
The following protocols are adapted from established procedures for analogous non-labeled and isotopically labeled compounds. Researchers should perform all manipulations in a well-ventilated fume hood and utilize appropriate personal protective equipment, given the high toxicity of the intermediates and final product.
Stage 1: Synthesis of Labeled Methyl-d₃-amine-¹³C Hydrochloride
This stage focuses on the preparation of the key labeled precursor, methyl-d₃-amine-¹³C hydrochloride, from commercially available starting materials.
Materials:
-
Nitromethane-¹³C
-
Deuterium oxide (D₂O)
-
Base (e.g., sodium deuteroxide)
-
Reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation setup)
-
Hydrochloric acid (in a suitable solvent)
-
Inert solvent (e.g., anhydrous diethyl ether or tetrahydrofuran)
Procedure:
-
Deuteration of Nitromethane-¹³C: In a reaction vessel, dissolve Nitromethane-¹³C in an excess of deuterium oxide containing a catalytic amount of a suitable base. Stir the mixture at room temperature until proton-deuterium exchange is complete, which can be monitored by ¹H NMR spectroscopy.
-
Reduction to Methyl-d₃-amine-¹³C: The resulting nitromethane-d₃-¹³C is then reduced to the corresponding amine. A common method is the careful addition of the deuterated nitromethane to a stirred suspension of a reducing agent, such as lithium aluminum hydride, in an anhydrous inert solvent under an inert atmosphere. The reaction is typically performed at low temperatures and then allowed to warm to room temperature.
-
Formation of the Hydrochloride Salt: After the reduction is complete, the reaction is quenched, and the resulting methyl-d₃-amine-¹³C is isolated. To form the stable hydrochloride salt, the amine is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate of methyl-d₃-amine-¹³C hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Stage 2: Preparation of Labeled Methyl-d₃-isocyanate-¹³C
This stage involves the conversion of the labeled methylamine hydrochloride into the highly reactive methyl isocyanate intermediate.
Materials:
-
Methyl-d₃-amine-¹³C hydrochloride
-
Phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene)
-
Inert high-boiling solvent (e.g., toluene, chlorobenzene)
-
Base (e.g., triethylamine)
Procedure:
-
Reaction with Phosgene Equivalent: In a reaction vessel equipped with a reflux condenser and a dropping funnel, suspend methyl-d₃-amine-¹³C hydrochloride in an inert solvent. Add a phosgene equivalent, either as a solution or in portions, to the stirred suspension.
-
Formation of Isocyanate: The reaction mixture is heated to facilitate the formation of the isocyanate. The progress of the reaction can be monitored by infrared spectroscopy, looking for the characteristic strong absorption of the isocyanate group (~2250-2280 cm⁻¹).
-
Isolation: The resulting methyl-d₃-isocyanate-¹³C can be isolated by distillation from the reaction mixture. Due to its high reactivity and toxicity, it is often preferable to use the isocyanate solution directly in the next step without isolation.
Stage 3: Synthesis and Oxidation to Aldicarb sulfone-¹³C₂,d₃
This final stage involves the carbamoylation of the oxime precursor followed by oxidation to the sulfone.
Materials:
-
2-Methyl-2-(methylthio)propionaldehyde oxime
-
Methyl-d₃-isocyanate-¹³C (from Stage 2)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/formic acid)
Procedure:
-
Carbamoylation: Dissolve 2-methyl-2-(methylthio)propionaldehyde oxime in an anhydrous solvent. To this solution, add the previously prepared methyl-d₃-isocyanate-¹³C solution dropwise at a controlled temperature (typically 0-5 °C). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The product, Aldicarb-¹³C₂,d₃, can be isolated by removing the solvent under reduced pressure.
-
Oxidation to Aldicarb sulfone-¹³C₂,d₃: Dissolve the crude Aldicarb-¹³C₂,d₃ in a suitable solvent such as dichloromethane. Add an oxidizing agent, for example, m-CPBA, in portions to the solution at a low temperature. The reaction is stirred until the oxidation is complete, as indicated by TLC analysis.
-
Purification: The final product, Aldicarb sulfone-¹³C₂,d₃, is isolated by a standard workup procedure, which may include washing with a basic solution to remove acidic byproducts, drying the organic layer, and removing the solvent. Further purification can be achieved by recrystallization or column chromatography to yield the product with high chemical and isotopic purity.
Safety Considerations
Aldicarb and its metabolites are extremely toxic cholinesterase inhibitors. Methyl isocyanate is also highly toxic and volatile. All experimental procedures must be conducted in a certified fume hood with appropriate engineering controls. Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory. Emergency procedures for exposure should be in place before commencing any work.
This guide provides a framework for the synthesis of Aldicarb sulfone-¹³C₂,d₃. The specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization. Researchers should consult relevant literature for more detailed procedures and safety information.
Technical Guide: Aldicarb Sulfone-¹³C₂,d₃ Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies associated with the certificate of analysis for Aldicarb sulfone-¹³C₂,d₃, a stable isotope-labeled internal standard essential for analytical and research applications.
Compound Identification and Specifications
Aldicarb sulfone-¹³C₂,d₃ is the deuterium and ¹³C labeled form of Aldicarb sulfone, a metabolite of the carbamate pesticide Aldicarb.[1][2][3] It is primarily utilized as an internal standard in analytical testing to ensure accurate quantification of Aldicarb sulfone in various matrices, particularly in food safety and environmental monitoring.[4]
The following table summarizes the key quantitative data and physical properties typically presented in a Certificate of Analysis for this compound.
| Parameter | Specification | Reference |
| Chemical Name | [(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate | [5] |
| CAS Number | 1261170-76-6 | [1][2][6][7] |
| Unlabeled CAS Number | 1646-88-4 | [2][5] |
| Molecular Formula | C₅¹³C₂H₁₁D₃N₂O₄S | [1][2][7] |
| Molecular Weight | 227.27 g/mol | [1][2][6][7] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % D | [6] |
| Chemical Purity | ≥98% (CP) | [6] |
| Appearance | White solid | [8] |
| Melting Point | 132-135 °C | [6] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
| Storage Temperature | -20°C | [6] |
Experimental Protocols for Analysis
The accurate quantification of Aldicarb and its metabolites, including Aldicarb sulfone, is critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred analytical methods.[9][10][11]
Sample Preparation
A generic sample preparation workflow for fruits and vegetables is outlined below. The use of Aldicarb sulfone-¹³C₂,d₃ as an internal standard early in this process is crucial for correcting any analyte loss during extraction and cleanup.
Caption: Workflow for the analysis of Aldicarb sulfone using an internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This method is designed for the quantitative determination of Aldicarb sulfone in various water and food matrices.[12]
-
Instrumentation : A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
LC Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Ionization Mode : Positive ion mode is used for detection.[12]
-
MS/MS Transitions : Specific precursor-to-product ion transitions are monitored for both the native Aldicarb sulfone and the stable isotope-labeled internal standard (Aldicarb sulfone-¹³C₂,d₃). This provides high selectivity and sensitivity.
Role in Research and Drug Development
Aldicarb sulfone is a potent cholinesterase inhibitor.[3][13] Understanding its toxicokinetics and metabolic fate is crucial. The use of stable isotope-labeled standards like Aldicarb sulfone-¹³C₂,d₃ is indispensable for:
-
Metabolism Studies : Tracing the metabolic pathways of Aldicarb and its metabolites in various biological systems.
-
Pharmacokinetic Analysis : Accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Toxicology Research : Providing precise measurements in toxicological studies to establish no-observed-effect levels (NOELs) and assess potential risks.
The metabolic pathway of Aldicarb generally involves oxidation to Aldicarb sulfoxide, which is then more slowly oxidized to Aldicarb sulfone.[10][14]
Caption: Simplified metabolic pathway of Aldicarb.
Safety and Handling
Aldicarb and its metabolites are highly toxic and should be handled with extreme care by trained personnel in a laboratory setting.
-
Hazard Statements : H300 + H310 + H330 (Fatal if swallowed, in contact with skin, or if inhaled).[6]
-
Precautionary Statements : P262 (Do not get in eyes, on skin, or on clothing), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[6]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a certified fume hood.
This technical guide provides a summary of the information typically found in a Certificate of Analysis for Aldicarb sulfone-¹³C₂,d₃ and its application. For specific lot data and detailed handling instructions, always refer to the documentation provided by the supplier.
References
- 1. gentaur.co.uk [gentaur.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aldicarb-(N-methyl-13C,D3-carbamoyl-13C)-sulfoxide - High-Purity Reference Standard for Residue Analysis CAS 1261170-76-6 [witega.de]
- 5. Aldicarb-sulfone D3 | CAS 1795135-15-7 | LGC Standards [lgcstandards.com]
- 6. Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfone = 98atom , = 98 CP 1261170-76-6 [sigmaaldrich.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Aldicarb sulfone | C7H14N2O4S | CID 15438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. Aldicarb (EHC 121, 1991) [inchem.org]
- 11. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apvma.gov.au [apvma.gov.au]
An In-depth Technical Guide to the Toxicological Properties of Labeled Aldicarb Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological properties of aldicarb sulfone, a principal metabolite of the carbamate insecticide aldicarb. This document synthesizes available data on its mechanism of action, toxicokinetics, and acute and subchronic toxicity. Detailed experimental protocols for key toxicological and analytical assays are provided to support research and regulatory activities. Particular attention is given to the toxicological profile of isotopically labeled aldicarb sulfone, which is crucial for its use in metabolism and environmental fate studies. All quantitative data are presented in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.
Introduction
Aldicarb is a systemic carbamate insecticide that undergoes rapid oxidation in biological systems and the environment to form two primary metabolites: aldicarb sulfoxide and aldicarb sulfone.[1] While aldicarb and aldicarb sulfoxide are potent acetylcholinesterase (AChE) inhibitors, aldicarb sulfone is significantly less toxic.[2][3] Understanding the toxicological profile of aldicarb sulfone is critical for assessing the overall risk associated with aldicarb use.
Isotopically labeled versions of aldicarb sulfone, typically with Carbon-14 (¹⁴C) or Tritium (³H), are indispensable tools in absorption, distribution, metabolism, and excretion (ADME) studies, as well as in environmental fate investigations.[2] It is a well-established principle in toxicology that isotopic labeling does not alter the chemical or toxicological properties of a compound, as the fundamental molecular structure and reactivity remain unchanged.[4] Therefore, the toxicological data presented in this guide for aldicarb sulfone are directly applicable to its labeled counterparts.
Mechanism of Action
The primary mechanism of toxicity for aldicarb and its carbamate metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[5] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
dot
Caption: Mechanism of Acetylcholinesterase Inhibition by Aldicarb Sulfone.
Aldicarb sulfone acts as a competitive inhibitor of AChE. The carbamoyl group of aldicarb sulfone binds to the serine hydroxyl group in the active site of AChE, forming a carbamoylated enzyme. This carbamoylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the signs and symptoms of cholinergic toxicity. However, the carbamoylation by aldicarb sulfone is more readily reversible compared to that by aldicarb or aldicarb sulfoxide, which accounts for its lower toxicity.[5]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies using radiolabeled aldicarb and its metabolites have elucidated their ADME profiles.
-
Absorption: Aldicarb and its metabolites are rapidly and extensively absorbed from the gastrointestinal tract following oral administration.[2]
-
Distribution: Following absorption, these compounds are widely distributed throughout the body.[2]
-
Metabolism: Aldicarb is rapidly metabolized in the liver through oxidation of the sulfur atom to form aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone.[2] Further metabolism of aldicarb sulfone involves hydrolysis and other enzymatic transformations.[2]
-
Excretion: The elimination of aldicarb and its metabolites is rapid, with the majority of the administered dose being excreted in the urine within 24-48 hours.[2] Studies in rats administered radiolabeled aldicarb sulfone showed that approximately 90% of the radioactivity was excreted in the urine and cage washings within 11 days, with 50% excreted by 12 hours.[2]
dot
Caption: Metabolic Pathway of Aldicarb.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for aldicarb sulfone.
Table 1: Acute Toxicity of Aldicarb Sulfone
| Species | Route | LD50 (mg/kg body weight) | Reference |
| Rat (male) | Oral | 20 - 38 | [2] |
| Rat | Oral | 25.0 | [1][6] |
| Rabbit | Dermal | > 20 | [2] |
| Rat (male) | Intraperitoneal | 21.2 | [2] |
| Rat (male) | Intravenous | 14.9 | [2] |
Table 2: Subchronic Toxicity and Regulatory Reference Values for Aldicarb Sulfone
| Parameter | Value | Species | Study Duration | Critical Effect | Reference |
| NOAEL | < 6.3 µg/kg bw/day (for Aldicarb Sulfoxide) | Rat | 12 weeks | Liver toxicity | [3][7] |
| ADI (for Aldicarb) | 0.0025 mg/kg bw/day | Human | - | Cholinesterase depression | [8] |
| ARfD (for Aldicarb) | 0.0025 mg/kg bw/day | Human | - | Cholinesterase depression | [8] |
| Chronic RfD | 0.001 mg/kg-day | - | - | Nervous system effects | [5] |
NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose; RfD: Reference Dose. Note: Some values are for the parent compound aldicarb or its more toxic metabolite, aldicarb sulfoxide, and are provided for context.
Experimental Protocols
Acute Oral Toxicity Study (Modified OECD 423)
Objective: To determine the acute oral median lethal dose (LD50) of aldicarb sulfone in rats.
Materials:
-
Wistar rats (female, young adult)
-
Aldicarb sulfone (analytical grade)
-
Vehicle (e.g., corn oil or water)
-
Oral gavage needles
-
Animal cages and bedding
-
Calibrated balance
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight (with access to water) prior to dosing.[8]
-
Dose Preparation: Prepare a solution or suspension of aldicarb sulfone in the chosen vehicle at the desired concentrations.
-
Dosing: Administer a single oral dose of the test substance by gavage. A starting dose of 2000 mg/kg body weight can be used in a sighting study with a small number of animals.[8]
-
Observations: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days.[8]
-
Body Weight: Record individual animal body weights just prior to dosing and weekly thereafter.[8]
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.[8]
-
LD50 Calculation: Based on the mortality data, the LD50 is calculated. If no mortality is observed at 2000 mg/kg, the LD50 is considered to be greater than 2000 mg/kg.[8]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory potential of aldicarb sulfone on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Aldicarb sulfone (in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Aldicarb sulfone solution at various concentrations (or solvent control)
-
AChE solution
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes) using a microplate reader.[9] The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each concentration of aldicarb sulfone compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[9]
dot
Caption: Workflow for In Vitro Cholinesterase Inhibition Assay.
Analytical Determination by HPLC-UV
Objective: To quantify the concentration of aldicarb sulfone in a liquid matrix (e.g., water).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (HPLC grade)
-
Aldicarb sulfone analytical standard
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of aldicarb sulfone in the mobile phase.
-
Sample Preparation: Filter the water sample through a 0.45 µm syringe filter into an autosampler vial.[6]
-
HPLC Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the aldicarb sulfone standard against its concentration. Determine the concentration of aldicarb sulfone in the samples by comparing their peak areas to the calibration curve.
Conclusion
Aldicarb sulfone is a metabolite of aldicarb that exhibits significantly lower acute toxicity than its parent compound and the sulfoxide metabolite. Its primary mechanism of toxicity is the reversible inhibition of acetylcholinesterase. The use of isotopically labeled aldicarb sulfone is essential for detailed ADME and environmental fate studies, and the toxicological data for the unlabeled compound are directly applicable. The experimental protocols provided in this guide offer a framework for conducting key toxicological and analytical assessments of aldicarb sulfone. This information is vital for researchers, scientists, and drug development professionals involved in the safety assessment of aldicarb and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. OECD guideline No. 423: Significance and symbolism [wisdomlib.org]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Aldicarb and Aldicarb Sulfone using Aldicarb sulfone-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb is a carbamate pesticide that is effective against a wide range of insects, mites, and nematodes.[1][2] However, due to its high toxicity, its use is highly regulated, and monitoring its presence and that of its main toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, in environmental and food samples is crucial for public health and safety. This document provides detailed application notes and protocols for the sensitive and selective quantitative analysis of aldicarb and aldicarb sulfone using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Aldicarb sulfone-13C2,d3. The use of an isotope-labeled internal standard that co-elutes with the analyte of interest provides the most accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Analytical Principle
The analytical method is based on the principle of isotope dilution mass spectrometry. Samples are fortified with a known amount of the stable isotope-labeled internal standard, this compound. After sample preparation to extract the analytes and remove matrix interferences, the extracts are analyzed by LC-MS/MS. The analytes are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the native analyte to that of the isotope-labeled internal standard is used to calculate the concentration of the analyte in the sample.
Materials and Reagents
-
Standards:
-
Aldicarb (analytical standard)
-
Aldicarb sulfone (analytical standard)
-
This compound (internal standard)
-
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Salts and Sorbents:
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Experimental Protocols
Protocol 1: Analysis in Food Matrices (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.
1. Sample Homogenization:
- Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency.
2. Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the internal standard solution (this compound) to achieve a final concentration appropriate for the expected analyte levels.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Securely cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. The choice of sorbents depends on the matrix:
- For general food matrices: 150 mg MgSO₄, 50 mg PSA.
- For pigmented samples (e.g., spinach): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.
- For fatty samples: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
- Vortex for 30 seconds.
- Centrifuge at a high speed for 2 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase conditions for LC-MS/MS analysis. A dilution factor of 10 or higher is recommended to minimize matrix effects.
- Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Analysis in Water Matrices (Solid-Phase Extraction Method)
Solid-phase extraction is a robust technique for the extraction and concentration of organic analytes from aqueous samples.
1. Sample Preparation:
- Filter the water sample through a 0.45 µm filter to remove particulate matter.
- To a 100 mL aliquot of the filtered water sample, add the internal standard solution (this compound).
2. SPE Cartridge Conditioning:
- Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) sequentially with 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
3. Sample Loading:
- Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
4. Cartridge Washing:
- Wash the cartridge with 5 mL of water to remove any unretained impurities.
5. Elution:
- Elute the retained analytes with 5 mL of acetonitrile or methanol into a collection tube.
6. Extract Concentration and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
- Vortex to dissolve the residue and transfer to an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Aldicarb | 208.1 | 116.1 | 0.05 | 25 | 15 |
| Aldicarb sulfone | 223.1 | 148.0 | 0.05 | 30 | 18 |
| This compound (IS) | 228.1 | 153.0 * | 0.05 | 30 | 18 |
*The product ion for this compound is inferred based on the fragmentation of the unlabeled compound, representing a common and scientifically sound approach in the absence of a directly published transition. The precursor ion is based on the M+5 mass shift of the labeled compound.
Data Presentation
Table 1: Method Performance Characteristics
| Analyte | Linearity Range (µg/L) | R² | LOQ (µg/kg or µg/L) | LOD (µg/kg or µg/L) |
| Aldicarb | 0.5 - 100 | >0.995 | 0.1 | 0.05 |
| Aldicarb sulfone | 0.5 - 100 | >0.995 | 0.1 | 0.05 |
Table 2: Recovery Data in Different Matrices
| Analyte | Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Aldicarb | Cabbage[3] | 10 | 85.2 | 5.8 |
| Cabbage[3] | 50 | 92.1 | 4.2 | |
| Aldicarb sulfone | Cabbage[3] | 10 | 88.9 | 6.1 |
| Cabbage[3] | 50 | 95.4 | 3.9 | |
| Aldicarb | Water[1] | 0.1 | 102 | <15 |
| Water[1] | 1.0 | 105 | <10 | |
| Aldicarb sulfone | Water[1] | 0.1 | 98 | <15 |
| Water[1] | 1.0 | 103 | <10 |
Visualizations
Caption: Workflow for QuEChERS sample preparation of food matrices.
Caption: Workflow for SPE sample preparation of water matrices.
Caption: Logical relationship of the analytical workflow.
References
Application Notes and Protocols for Aldicarb Sulfone-13C2,d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb is a carbamate pesticide that, along with its oxidative metabolites aldicarb sulfoxide and aldicarb sulfone, acts as a potent cholinesterase inhibitor.[1][2] Accurate quantification of these compounds in various matrices is crucial for toxicological studies, environmental monitoring, and food safety assessment. The use of stable isotope-labeled internal standards, such as Aldicarb sulfone-13C2,d3, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[3][4] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of Aldicarb sulfone using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Signaling Pathway: Cholinesterase Inhibition
Aldicarb and its metabolites exert their toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1][5][6] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors, which can lead to a range of adverse effects, from mild symptoms to severe cholinergic crisis.[1][6]
Caption: Mechanism of Cholinesterase Inhibition by Aldicarb Sulfone.
Experimental Workflow for Quantification of Aldicarb Sulfone
The following workflow outlines the major steps for the analysis of Aldicarb sulfone in a given matrix using this compound as an internal standard.
Caption: General workflow for Aldicarb Sulfone quantification.
Experimental Protocols
Sample Preparation (Adapted for Water Matrix)
This protocol is based on a solid-phase extraction (SPE) method suitable for water samples.[7] For other matrices like soil or food, a QuEChERS-based extraction method may be more appropriate.[8]
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Water sample
-
This compound internal standard stock solution
Procedure:
-
Spiking: To a 10 mL water sample, add a known concentration of this compound internal standard.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions (based on a similar method[7]):
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid and 5 mmol/L ammonium acetate in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2 min. |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
The MRM transitions for Aldicarb sulfone are well-established. For this compound, the precursor ion will be shifted by +5 Da (2 from 13C and 3 from deuterium). The fragmentation pattern is expected to be similar, with the major product ions also showing a corresponding mass shift if the labeled atoms are retained in the fragment.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Aldicarb sulfone | 223.1 | 148.0 | 0.05 | 25 | 10 |
| Aldicarb sulfone | 223.1 | 86.1 | 0.05 | 25 | 20 |
| This compound (Internal Standard) | 228.1 | 153.0 | 0.05 | 25 | 10 |
| This compound (Internal Standard) | 228.1 | 89.1 | 0.05 | 25 | 20 |
Note: These MRM transitions for this compound are inferred based on the known fragmentation of Aldicarb sulfone and the isotopic labeling pattern. It is essential to optimize these transitions on the specific mass spectrometer being used.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Aldicarb and its metabolites using internal standard methods. While specific data for this compound is limited in the public domain, the data for closely related isotopically labeled standards (e.g., d3-labeled) provides a strong indication of expected performance.
Table 1: Linearity and Detection Limits
| Analyte | Matrix | Linearity Range (µg/L) | Correlation Coefficient (r²) | Method Detection Limit (MDL) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Reference |
| Aldicarb | Water | 0.5 - 200 | > 0.999 | 0.001 | - | [7] |
| Aldicarb sulfoxide | Water | 0.5 - 200 | > 0.999 | 0.0008 | - | [7] |
| Aldicarb sulfone | Water | 0.5 - 200 | > 0.999 | 0.001 | - | [7] |
| Aldicarb, Sulfoxide, Sulfone | Peanuts | 10 - 500 | - | 4-5 µg/kg (LOD) | - | [9] |
Table 2: Recovery and Precision
| Analyte | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Aldicarb | Water | Low, Medium, High | 94.5 - 105 | 2.7 - 6.5 | [7] |
| Aldicarb sulfoxide | Water | Low, Medium, High | 94.5 - 105 | 2.7 - 6.5 | [7] |
| Aldicarb sulfone | Water | Low, Medium, High | 94.5 - 105 | 2.7 - 6.5 | [7] |
| Aldicarb, Sulfoxide, Sulfone | Peanuts | 10, 20, 40 µg/kg | 81.5 - 115 | - | [9] |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Aldicarb sulfone in various matrices. The detailed protocol and performance data presented here serve as a comprehensive guide for researchers and scientists in the fields of analytical chemistry, toxicology, and drug development. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the mechanism of action of this important class of compounds. It is recommended that users validate this method in their own laboratory and for their specific matrix of interest to ensure optimal performance.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medlink.com [medlink.com]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 8. rsdjournal.org [rsdjournal.org]
- 9. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Aldicarb in Environmental and Food Matrices by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive method for the quantification of aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone, using Isotope Dilution Mass Spectrometry (IDMS). The protocol leverages the precision of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and the accuracy afforded by stable isotope-labeled internal standards. This method is applicable to a variety of complex matrices, including water, soil, and food products, providing accurate and reproducible results for pesticide residue analysis.
Introduction
Aldicarb is a carbamate pesticide with high acute toxicity, and its presence in the environment and food chain is a significant concern for public health.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for aldicarb and its toxic metabolites in various commodities. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[2] This is achieved by spiking the sample with a known concentration of a stable isotope-labeled analogue of the analyte (e.g., Aldicarb-d3), which behaves identically to the native analyte during extraction, chromatography, and ionization.[1][3][4] This note provides a comprehensive protocol for the analysis of aldicarb and its metabolites in diverse matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the matrix.
Aqueous Samples (e.g., Surface Water, Ground Water)
-
Fortification: Spike the water sample (typically 1 L) with a known concentration of the isotopically labeled internal standards (Aldicarb-D3, Aldicarb Sulfoxide-D3, and Aldicarb Sulfone-D3).[3]
-
Solid Phase Extraction (SPE):
-
Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.[3]
-
Load the spiked water sample onto the cartridge at a flow rate of approximately 20 mL/min.[5]
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent, such as methanol followed by a mixture of methylene chloride and methanol.[5]
-
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water mixture).[3]
Solid and Food Samples (e.g., Soil, Peanuts, Ginger, Fruits)
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Extraction (QuEChERS-based approach):
-
Weigh a representative portion of the homogenized sample (e.g., 5-10 g).
-
Add the isotopically labeled internal standards.
-
Add acetonitrile (often with 1% acetic acid or saturated with cyclohexane) and shake vigorously for extraction.[4][6][7]
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add a cleanup sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components like organic acids, pigments, and fats.[8]
-
Vortex and centrifuge.
-
-
Final Extract Preparation: The resulting supernatant can be directly analyzed or further diluted before injection into the LC-MS/MS system.[9]
UPLC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) is commonly used for separation.[3]
-
Mobile Phase: A gradient elution with two mobile phases is typical:
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3] Two MRM transitions (a quantifier and a qualifier) are typically monitored for each analyte and internal standard to ensure accurate identification and quantification.
Data Presentation
The following tables summarize the quantitative performance data for the analysis of aldicarb and its metabolites using IDMS across various matrices.
Table 1: UPLC-MS/MS Parameters for Aldicarb and its Metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Aldicarb | 191.1 | 116.1 | 89.1 |
| Aldicarb Sulfoxide | 207.1 | 89.0 | 132.0 |
| Aldicarb Sulfone | 223.1 | 76.0 | 86.0 |
| Aldicarb-d3 | 194.1 | 119.1 | 92.1 |
Note: Specific ion transitions may vary slightly between different instrument manufacturers.
Table 2: Method Performance in Water Samples.
| Analyte | Linearity Range (µg/L) | Method Detection Limit (MDL) (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Aldicarb | 0.5 - 200 | 0.0008 - 0.001 | 94.5 - 105 | 2.7 - 6.5 |
| Aldicarb Sulfoxide | 0.5 - 200 | 0.0008 - 0.001 | 94.5 - 105 | 2.7 - 6.5 |
| Aldicarb Sulfone | 0.5 - 200 | 0.0008 - 0.001 | 94.5 - 105 | 2.7 - 6.5 |
Data synthesized from a study on the determination of aldicarb and its metabolites in water.[3]
Table 3: Method Performance in Solid/Food Matrices.
| Matrix | Analyte | Linearity Range (µg/L) | Limit of Quantification (LOQ) (µg/kg) | Average Recovery (%) |
| Peanuts | Aldicarb & Metabolites | 10 - 500 | 4 - 5 | 81.5 - 115 |
| Ginger | Aldicarb | 0.5 - 200 | 1.0 | 71.4 - 89.8 |
| Ginger | Aldicarb Sulfoxide | 0.5 - 200 | 1.0 | 71.4 - 89.8 |
| Ginger | Aldicarb Sulfone | 0.5 - 200 | 2.0 | 71.4 - 89.8 |
| Infant Food | Aldicarb & Metabolites | - | < 0.2 (MDL) | ~100 |
Data compiled from various studies on peanuts[4], ginger[10], and infant foods[11].
Mandatory Visualization
Caption: Experimental workflow for Aldicarb analysis by IDMS.
Conclusion
The Isotope Dilution Mass Spectrometry method detailed in this application note provides a highly reliable and sensitive approach for the quantification of aldicarb and its metabolites in a range of environmental and food matrices. The use of stable isotope-labeled internal standards effectively compensates for matrix-induced signal suppression or enhancement, ensuring accurate results. The combination of efficient sample preparation techniques and advanced UPLC-MS/MS instrumentation allows for the detection and quantification of these compounds at levels that meet or exceed regulatory requirements. This methodology is well-suited for routine monitoring, food safety testing, and environmental assessment.
References
- 1. Fatal intoxication with aldicarb: Analysis in post mortem blood by LC-ESI-MS/MS [scielo.org.co]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
- 4. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Analysis of aldicarb and its metabolites in ginger using ultra performance liquid chromatography-tandem mass spectrometry coupled with multiplug filtration clean up with multiwalled carbon nanotubes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of pesticides in apple-based infant foods using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Aldicarb Sulfone-13C2,d3 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Aldicarb sulfone in environmental water and soil samples using Aldicarb sulfone-13C2,d3 as an internal standard. The use of an isotopically labeled internal standard is a robust technique to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] The methods described below utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Analysis of Aldicarb Sulfone in Water Samples
This protocol is applicable to various water matrices, including surface water, groundwater, and drinking water.[2][3]
Experimental Protocol: Water Sample Analysis
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to concentrate the analyte and remove interfering matrix components.[3]
-
Materials:
-
Water sample (typically 500 mL to 1 L)
-
This compound internal standard solution
-
HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Nitrogen gas evaporator
-
-
Procedure:
-
Acidify the water sample to pH 3 with formic acid.
-
Spike the sample with a known concentration of this compound internal standard.
-
Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with two 5 mL aliquots of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Aldicarb sulfone and this compound.
-
Quantitative Data: Water Analysis
The following table summarizes typical quantitative performance data for the analysis of Aldicarb sulfone in water.
| Parameter | Aldicarb sulfone | This compound (Internal Standard) | Reference |
| MRM Transition (m/z) | 223.1 → 148.0 | 228.1 → 150.0 | [4] |
| Limit of Quantification (LOQ) | 0.1 µg/L | N/A | [2][3] |
| Method Detection Limit (MDL) | 0.001 µg/L | N/A | [3] |
| Linearity (r²) | >0.995 | N/A | [3] |
| Recovery (%) | 93.4 - 109% | N/A | [2][3] |
| Relative Standard Deviation (RSD %) | < 15% | N/A | [3] |
Workflow Diagram: Water Analysis
Caption: Workflow for Aldicarb Sulfone Analysis in Water Samples.
Analysis of Aldicarb Sulfone in Soil Samples
This protocol outlines a method for the extraction and quantification of Aldicarb sulfone in soil matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[5]
Experimental Protocol: Soil Sample Analysis
1. Sample Preparation: QuEChERS Extraction
-
Materials:
-
Soil sample (e.g., 10 g)
-
This compound internal standard solution
-
Water (deionized)
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (dSPE) cleanup tubes (containing PSA and C18 sorbents)
-
Centrifuge
-
-
Procedure:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of this compound internal standard.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts, shake vigorously for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.[5]
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The LC-MS/MS conditions are similar to those used for water analysis, with potential minor adjustments to the gradient profile to optimize separation from any remaining matrix components.
Quantitative Data: Soil Analysis
The following table presents typical quantitative performance data for the analysis of Aldicarb sulfone in soil.
| Parameter | Aldicarb sulfone | This compound (Internal Standard) | Reference |
| MRM Transition (m/z) | 223.1 → 148.0 | 228.1 → 150.0 | [4] |
| Limit of Quantification (LOQ) | 5 - 10 µg/kg | N/A | [4] |
| Linearity (r²) | >0.99 | N/A | [6] |
| Recovery (%) | 70 - 120% | N/A | [5] |
| Relative Standard Deviation (RSD %) | < 20% | N/A | [5] |
Workflow Diagram: Soil Analysis
Caption: Workflow for Aldicarb Sulfone Analysis in Soil Samples.
References
Application Note: Analysis of Aldicarb Sulfone-13C2,d3 in Water and Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb is a carbamate pesticide that, along with its oxidative metabolites aldicarb sulfoxide and aldicarb sulfone, poses a significant environmental and health concern due to its high toxicity.[1] Accurate monitoring of these compounds in environmental matrices such as water and soil is crucial for assessing exposure and ensuring regulatory compliance. The use of stable isotope-labeled internal standards, such as Aldicarb sulfone-13C2,d3, is essential for robust and accurate quantification, as it effectively compensates for matrix effects and variations in sample preparation and analysis.[2]
This application note provides detailed protocols for the preparation of water and soil samples for the analysis of Aldicarb sulfone using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Principle
The core of this analytical approach is isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled standard, this compound, is added to the sample at the beginning of the preparation process. This "internal standard" behaves chemically and physically identically to the native analyte (Aldicarb sulfone) throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, highly accurate and precise quantification can be achieved, regardless of sample loss during preparation or matrix-induced signal suppression or enhancement.
Data Presentation
The following tables summarize the quantitative data for the analytical methods described.
Table 1: Method Performance for Aldicarb Sulfone in Water
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.1 µg/L | [3] |
| Limit of Detection (LOD) | 0.05 µg/L | [3] |
| Linearity Range | 0.5 - 200 µg/L | [2] |
| Correlation Coefficient (r) | > 0.999 | [2] |
| Average Recovery | 94.5% - 105% | [2] |
| Relative Standard Deviation (RSD) | 2.7% - 6.5% | [2] |
Table 2: Method Performance for Aldicarb Sulfone in Soil
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 5.00 µg/kg | [4] |
| Limit of Detection (LOD) | 0.600 µg/kg | [4] |
| Recovery (at 10 µg/kg) | 70-120% | [4] |
| Recovery (at 100 µg/kg) | 70-120% | [4] |
| Relative Standard Deviation (RSD) | ≤ 20% | [4] |
Experimental Protocols
Water Sample Preparation Protocol (Solid-Phase Extraction)
This protocol is based on the solid-phase extraction (SPE) method for the concentration and purification of aldicarb and its metabolites from aqueous samples.[2]
Materials:
-
Water sample (e.g., 500 mL)
-
This compound internal standard solution
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
HLB SPE cartridges
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Preservation: Acidify the water sample to a pH < 3 with an appropriate acid if required for analyte stability and store at 4°C.
-
Spiking: Add a known amount of this compound internal standard solution to the water sample.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the HLB SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes.
-
Elution: Elute the analytes from the cartridge with two 5 mL aliquots of acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 0.1% formic acid and 5 mmol/L ammonium acetate in water/acetonitrile).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Soil Sample Preparation Protocol (Solid-Liquid Extraction)
This protocol describes a solid-liquid extraction (SLE) method for the extraction of aldicarb sulfone from soil samples.[5]
Materials:
-
Soil sample (e.g., 10 g, air-dried and sieved)
-
This compound internal standard solution
-
Chloroform (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Autosampler vials
Procedure:
-
Sample Preparation: Homogenize the soil sample.
-
Spiking: Add a known amount of this compound internal standard solution to the soil sample and allow it to equilibrate.
-
Extraction:
-
To 10 g of the spiked soil in a centrifuge tube, add 15 mL of chloroform.
-
Vortex or shake vigorously for 10 minutes.
-
Centrifuge the sample to separate the soil from the solvent.
-
Decant the chloroform extract.
-
Repeat the extraction two more times with fresh 15 mL portions of chloroform.
-
-
Drying: Combine the chloroform extracts and pass them through a filter containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Water Sample Preparation using Solid-Phase Extraction.
Caption: Workflow for Soil Sample Preparation using Solid-Liquid Extraction.
References
Application Notes and Protocols for Pharmacokinetic Studies Using Aldicarb Sulfone-¹³C₂,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldicarb is a potent carbamate insecticide that undergoes rapid metabolism in biological systems. Understanding its pharmacokinetic profile is crucial for toxicological assessment and ensuring safety. The primary metabolic pathway involves the oxidation of aldicarb to aldicarb sulfoxide, followed by a slower oxidation to aldicarb sulfone. Both aldicarb and its sulfoxide and sulfone metabolites are cholinesterase inhibitors.[1][2]
Accurate quantification of aldicarb and its metabolites in biological matrices is essential for pharmacokinetic studies. The use of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification.[3][4][5] Aldicarb sulfone-¹³C₂,d₃ is an ideal internal standard for the quantification of aldicarb sulfone, as its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for clear differentiation by the mass spectrometer.[6][7]
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of aldicarb, focusing on the quantification of its metabolite, aldicarb sulfone, using Aldicarb sulfone-¹³C₂,d₃ as an internal standard.
Principles of the Method
This protocol outlines an in vivo pharmacokinetic study in a rat model, followed by the bioanalysis of plasma samples. The analytical method is based on protein precipitation for sample cleanup, followed by quantification using a validated LC-MS/MS method. Aldicarb sulfone-¹³C₂,d₃ is used as an internal standard to ensure the accuracy and precision of the measurement of aldicarb sulfone. The method can be adapted to quantify aldicarb and aldicarb sulfoxide with the use of their respective stable isotope-labeled internal standards.
Metabolic Pathway of Aldicarb
The metabolic conversion of aldicarb to aldicarb sulfone is a critical aspect of its toxicology. The following diagram illustrates this pathway.
Metabolic pathway of Aldicarb to Aldicarb Sulfone.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol is a representative example and should be adapted and approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Aldicarb (analytical grade)
-
Vehicle for dosing (e.g., corn oil)
-
Gavage needles
-
Blood collection tubes (containing K₂EDTA)
-
Centrifuge
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight (with access to water) before dosing.
-
Prepare a dosing solution of aldicarb in the chosen vehicle at a concentration suitable for the desired dose (e.g., 0.1 mg/kg).[8]
-
Administer a single oral dose of aldicarb to each rat via gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place blood samples into K₂EDTA tubes and gently invert to mix.
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
Sample Preparation: Protein Precipitation
Materials:
-
Frozen rat plasma samples
-
Aldicarb sulfone analytical standard
-
Aldicarb sulfone-¹³C₂,d₃ internal standard (IS) stock solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking blank rat plasma with known concentrations of aldicarb sulfone.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC.
-
Add 150 µL of acetonitrile containing the internal standard (Aldicarb sulfone-¹³C₂,d₃) to each tube.
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aldicarb Sulfone: To be optimized based on instrumentation, but a potential transition could be derived from its molecular weight.
-
Aldicarb Sulfone-¹³C₂,d₃ (IS): To be optimized, with a mass shift corresponding to the isotopic labels.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.
Data Presentation
The following tables represent expected data from a validated bioanalytical method.
Table 1: Calibration Curve for Aldicarb Sulfone in Rat Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD) | % Accuracy | % RSD |
| 1.0 | 0.012 ± 0.001 | 102.5 | 8.3 |
| 2.5 | 0.031 ± 0.002 | 98.8 | 6.5 |
| 5.0 | 0.062 ± 0.004 | 101.2 | 6.5 |
| 10 | 0.125 ± 0.007 | 99.5 | 5.6 |
| 25 | 0.310 ± 0.015 | 100.8 | 4.8 |
| 50 | 0.628 ± 0.025 | 101.3 | 4.0 |
| 100 | 1.245 ± 0.045 | 99.6 | 3.6 |
| 250 | 3.115 ± 0.110 | 99.7 | 3.5 |
Correlation Coefficient (r²): > 0.995
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | % Accuracy | Intra-day % RSD | Inter-day % RSD |
| LLOQ | 1.0 | 1.03 | 103.0 | 9.5 | 11.2 |
| Low | 3.0 | 2.95 | 98.3 | 7.8 | 8.5 |
| Mid | 30 | 30.8 | 102.7 | 5.1 | 6.3 |
| High | 200 | 197.6 | 98.8 | 4.2 | 5.5 |
Acceptance criteria based on FDA guidance for bioanalytical method validation: accuracy within ±15% (±20% for LLOQ) of the nominal value, and precision (%RSD) not exceeding 15% (20% for LLOQ).[9][10]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the pharmacokinetic study from animal dosing to data analysis.
References
- 1. fda.gov [fda.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotopes in Pharmacokinetic Studies | Annual Reviews [annualreviews.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Physiological modeling and derivation of the rat to human toxicokinetic uncertainty factor for the carbamate pesticide aldicarb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Quantitative Analysis of Aldicarb and Its Metabolites in Biological Matrices
Abstract
This document provides a detailed methodology for the quantitative analysis of aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone, in various biological matrices. Aldicarb, a potent carbamate insecticide, is rapidly metabolized in the body, making the accurate measurement of its metabolites crucial for toxicological and forensic investigations.[1][2] The protocols outlined herein are intended for researchers, scientists, and drug development professionals, offering robust and reliable procedures for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Aldicarb is a highly toxic carbamate pesticide that inhibits acetylcholinesterase, leading to a rapid accumulation of acetylcholine and subsequent cholinergic crisis.[2][3] Its use is restricted in many countries due to its high toxicity and potential for groundwater contamination.[1][2] In biological systems, aldicarb is quickly oxidized to form two major toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1][4] Therefore, toxicological assessment and forensic analysis require the simultaneous quantification of the parent compound and these key metabolites.
This application note details a validated LC-MS/MS method for the sensitive and selective determination of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in biological matrices such as blood and urine. The method employs a straightforward sample preparation procedure and a rapid chromatographic analysis, making it suitable for high-throughput screening and quantitative analysis in clinical and forensic settings.
Metabolic Pathway of Aldicarb
Aldicarb undergoes a two-step oxidation process in biological systems. The initial oxidation of the sulfur atom converts aldicarb to aldicarb sulfoxide, which is then further oxidized to aldicarb sulfone. Both metabolites are also potent cholinesterase inhibitors.[1]
Caption: Metabolic pathway of aldicarb to its primary metabolites.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of aldicarb and its metabolites in whole blood.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Aldicarb | 0.10 - 5.0 | 0.020 | 0.10 |
| Aldicarb Sulfoxide | 0.10 - 5.0 | 0.020 | 0.10 |
| Aldicarb Sulfone | 0.10 - 5.0 | 0.020 | 0.10 |
| Data synthesized from forensic toxicology studies.[5][6] |
Table 2: Recovery Rates
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |
| Aldicarb | 0.25 | 95.2 |
| 2.50 | 98.7 | |
| Aldicarb Sulfoxide | 0.25 | 92.1 |
| 2.50 | 96.4 | |
| Aldicarb Sulfone | 0.25 | 93.5 |
| 2.50 | 97.1 | |
| Recovery rates determined from spiked whole blood samples.[5][6] |
Experimental Protocols
This section provides a detailed protocol for the extraction and analysis of aldicarb and its metabolites from whole blood.
Materials and Reagents
-
Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone analytical standards
-
Aldicarb-d3 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Whole blood samples (human, rat, etc.)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
The following workflow outlines the protein precipitation method for sample preparation.[3][7][8]
Caption: Workflow for the extraction of aldicarb and its metabolites.
Detailed Protocol:
-
Pipette 100 µL of whole blood into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard solution (Aldicarb-d3, 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
Table 3: MRM Transitions for Aldicarb and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Aldicarb | 191.1 | 116.1 | 20 | 10 |
| Aldicarb Sulfoxide | 207.1 | 89.1 | 22 | 12 |
| Aldicarb Sulfone | 223.1 | 148.1 | 25 | 15 |
| Aldicarb-d3 (IS) | 194.1 | 119.1 | 20 | 10 |
Conclusion
The method described in this application note provides a sensitive, specific, and reliable approach for the quantification of aldicarb and its toxic metabolites in biological matrices. The simple protein precipitation extraction protocol and the rapid LC-MS/MS analysis make this method well-suited for routine toxicological screening, forensic investigations, and research applications. The provided quantitative data and detailed protocols should enable researchers to successfully implement this methodology in their laboratories.
References
- 1. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aldicarb - Wikipedia [en.wikipedia.org]
- 3. Fatal intoxication with aldicarb: Analysis in post mortem blood by LC-ESI-MS/MS [scielo.org.co]
- 4. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC--ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions [repository.up.ac.za]
- 8. Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions [repository.up.ac.za]
Troubleshooting & Optimization
Technical Support Center: Aldicarb Sulfone-13C2,d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Aldicarb sulfone-13C2,d3 in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is the isotopically labeled form of Aldicarb sulfone, a major metabolite of the carbamate pesticide Aldicarb.[1][2] It is primarily used as an internal standard in analytical testing, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) methods, for the accurate quantification of Aldicarb sulfone residues in various matrices. The stable isotope label allows for differentiation from the naturally occurring analyte, correcting for matrix effects and variations in sample preparation and instrument response.
Q2: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C or colder in a tightly sealed, light-protected container. Aldicarb and its metabolites are known to be sensitive to heat and light. To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of working solutions.
Q3: What solvents are recommended for preparing stock and working solutions of this compound?
Commonly used solvents for preparing stock solutions of carbamate pesticides include acetonitrile, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific analytical method and the required concentration. For working solutions that are further diluted in aqueous matrices, it is important to consider the potential for hydrolysis, especially at neutral to alkaline pH.
Q4: How stable is Aldicarb sulfone in aqueous solutions?
Q5: Can I mix this compound with other pesticide standards in a single solution?
While it is common practice to create mixed pesticide standard solutions for multi-residue analysis, it is important to consider potential chemical incompatibilities.[6] Carbamates can be unstable, particularly in the presence of certain other pesticides or reactive matrix components.[7][8][9] It is recommended to prepare fresh working mixtures daily and to evaluate the stability of the mixture as part of the method validation process.[6]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or decreasing signal response of the internal standard over time.
Possible Causes:
-
Degradation of the standard in solution: This can be caused by improper storage conditions (temperature, light exposure), repeated freeze-thaw cycles, or chemical instability in the chosen solvent or a mixed standard solution.
-
Adsorption to surfaces: Highly purified standards can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.[5]
-
Hydrolysis in aqueous samples or mobile phases: If the pH of the sample or mobile phase is neutral to alkaline, the carbamate ester linkage can hydrolyze.
Solutions:
-
Verify storage conditions: Ensure that stock and working solutions are stored at or below -20°C and protected from light.
-
Aliquot solutions: Prepare and store single-use aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh working standards: For routine analysis, it is best practice to prepare fresh working standards from a stock solution daily.
-
Use silanized glassware: To minimize adsorption, consider using silanized glass vials for storing dilute solutions.
-
Adjust pH: If working with aqueous solutions, ensure the pH is acidic (ideally below 6) to minimize hydrolysis.
-
Evaluate solvent effects: If using a mixed standard solution, verify the compatibility and stability of all components in the chosen solvent.
Issue 2: Chromatographic peak splitting or tailing for this compound.
Possible Causes:
-
Degradation on the analytical column: Aldicarb and its metabolites can be thermally labile, and degradation can occur in the injection port of a gas chromatograph or on an incompatible liquid chromatography column.[5]
-
Interaction with the analytical column: The analyte may have secondary interactions with the stationary phase.
-
Dissolution solvent incompatible with the mobile phase: If the sample is dissolved in a strong solvent that is not compatible with the initial mobile phase conditions, peak distortion can occur.
Solutions:
-
Optimize chromatographic conditions: For GC analysis, use a lower injection port temperature and a column suitable for thermally labile compounds. For LC analysis, select a column with a stable stationary phase and consider the pH of the mobile phase.
-
Solvent matching: Ensure the solvent used to dissolve the standard is compatible with the mobile phase. If a strong solvent is used for the stock solution, the final working solution should be diluted in a weaker, more compatible solvent.
Issue 3: Inaccurate quantification results despite using an isotopically labeled internal standard.
Possible Causes:
-
Isotopic instability (deuterium exchange): While less common for 13C labels, deuterium labels can sometimes exchange with protons in the solvent or on the analytical column, leading to a change in mass and inaccurate quantification.
-
Cross-contribution of signals: In some mass spectrometers, especially with nonlinear detector responses, the signal from the analyte can contribute to the signal of the internal standard (and vice-versa), leading to biased results.[10]
-
Differential matrix effects: Although isotopically labeled standards are used to compensate for matrix effects, in some complex matrices, the analyte and the internal standard may experience slightly different ionization suppression or enhancement.
Solutions:
-
Use 13C or 15N labeled standards: When available, 13C and 15N labeled standards are generally more stable and less prone to isotopic exchange than deuterium labeled standards.
-
Optimize mass spectrometer settings: Ensure that the mass resolution is sufficient to separate the analyte and internal standard signals clearly.
-
Evaluate linearity: Assess the linearity of the detector response for both the analyte and the internal standard. If nonlinearity is observed, a different calibration model may be necessary.
-
Thorough method validation: Perform comprehensive validation experiments, including matrix effect studies, to ensure that the internal standard accurately corrects for any analytical variability.
Quantitative Data Summary
The following tables summarize available kinetic data for the hydrolysis of unlabeled Aldicarb sulfone. While this data is for the unlabeled compound, it provides a strong indication of the stability of this compound under similar conditions.
Table 1: Second-Order Hydrolysis Rate Constants for Aldicarb Sulfone
| Hydrolysis Type | Rate Constant (L mol⁻¹ min⁻¹) |
| Base Hydrolysis | 40.3 (± 0.5) |
| Acid Catalyzed Hydrolysis | 7.33 (± 0.06) x 10⁻⁴ |
Data from a study on the kinetics of aqueous base and acid hydrolysis of Aldicarb sulfone.[3][4]
Table 2: Effect of Temperature on the Base Hydrolysis Rate Constant of Aldicarb Sulfone
| Temperature (°C) | Base Hydrolysis Rate Constant (L mol⁻¹ min⁻¹) |
| 5 | Data not explicitly provided in abstract |
| 15 | Data not explicitly provided in abstract |
| 20 | Data not explicitly provided in abstract |
| 25 | Data not explicitly provided in abstract |
| 30 | Data not explicitly provided in abstract |
| 35 | Data not explicitly provided in abstract |
An activation energy of 15.2 ± 0.1 kcal/mole was calculated from these measurements, indicating that the rate of hydrolysis increases with temperature.[3][4]
Experimental Protocols & Workflows
Protocol: General Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent and under defined storage conditions.
1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile) at a concentration of 100 µg/mL. b. From the stock solution, prepare a series of working solutions at a lower concentration (e.g., 1 µg/mL) in the same solvent. c. Aliquot the working solutions into individual, sealed, light-protected vials.
2. Storage Conditions: a. Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, and room temperature). b. For each condition, prepare a set of vials for analysis at different time points.
3. Analysis: a. At each time point (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each storage condition. b. Allow the solution to come to room temperature. c. Analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS). d. Compare the measured concentration to the initial concentration at time 0 to determine the percentage of degradation.
4. Data Evaluation: a. Plot the percentage of the remaining this compound against time for each storage condition. b. Determine the time at which the concentration drops below a predefined threshold (e.g., 90% of the initial concentration) to establish the stability period.
Caption: Experimental workflow for a stability study of this compound in solution.
Degradation Pathway of Aldicarb
Aldicarb in the environment and biological systems undergoes oxidation to form two primary toxic metabolites: Aldicarb sulfoxide and Aldicarb sulfone.
Caption: Simplified degradation pathway of Aldicarb to its major metabolites.
References
- 1. cdn.who.int [cdn.who.int]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of aqueous base and acid hydrolysis of aldicarb, aldicarb sulfoxide and aldicarb sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Aldicarb (EHC 121, 1991) [inchem.org]
- 6. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aldicarb Sulfone-13C2,d3 Standard
This technical support center provides guidance on the long-term storage, handling, and troubleshooting of issues related to the Aldicarb sulfone-13C2,d3 standard for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound standard?
A1: For optimal stability, the this compound standard should be stored at or below -20°C in its original, unopened container, protected from light and moisture.[1] It is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.
Q2: How long can I expect the this compound standard to be stable under recommended storage conditions?
A2: While specific long-term stability data for this compound is not extensively published, similar pesticide reference standards have shown stability for several years when stored at -20°C or below.[2][3] Regular stability monitoring is recommended for standards stored for extended periods.
Q3: Can I store the standard at 4°C for a short period?
A3: Short-term storage at 4°C may be acceptable, but for long-term stability, -20°C is strongly recommended to minimize the risk of degradation. Always consult the supplier's guidelines.
Q4: What are the primary degradation pathways for Aldicarb sulfone?
A4: The primary degradation pathways for Aldicarb and its metabolites, including the sulfone, are oxidation and hydrolysis.[4] Exposure to moisture, elevated temperatures, and certain reactive chemicals can accelerate these degradation processes.
Q5: How should I handle the standard upon receiving it?
A5: Upon receipt, immediately inspect the integrity of the container. The standard should be logged into your inventory and placed in a calibrated freezer at the recommended storage temperature. Ensure that all documentation, including the Certificate of Analysis, is retained.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of the this compound standard.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low analytical response | Degradation of the standard due to improper storage. | Verify storage temperature and duration. Perform a purity check using the protocol below. Consider purchasing a new standard if significant degradation is confirmed. |
| Inaccurate dilution. | Review dilution calculations and procedures. Ensure all volumetric glassware is properly calibrated. | |
| Appearance of unknown peaks in chromatogram | Presence of degradation products. | Analyze the mass spectrum of the unknown peaks to identify potential degradation products of Aldicarb sulfone. Compare with known degradation pathways. |
| Contamination of the solvent or analytical system. | Run a solvent blank to check for contamination. Clean the analytical instrument as per the manufacturer's instructions. | |
| Physical changes in the standard (e.g., discoloration, clumping) | Absorption of moisture or chemical degradation. | Do not use the standard. Contact the supplier for a replacement. Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Standard
This protocol outlines a method for researchers to perform a periodic stability assessment of their this compound standard.
Objective: To determine the purity and concentration of the this compound standard over time.
Materials:
-
This compound standard (stored under recommended conditions)
-
A new, unopened lot of this compound standard (as a reference, if available)
-
High-purity solvent (e.g., acetonitrile or methanol, HPLC or MS grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Preparation of Standard Solutions:
-
Allow the stored standard vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a small amount of the stored standard and dissolve it in a known volume of high-purity solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution.
-
If a new reference standard is available, prepare a corresponding set of standard solutions in the same manner.
-
-
HPLC-MS Analysis:
-
Data Analysis:
-
Determine the purity of the stored standard by calculating the peak area of Aldicarb sulfone as a percentage of the total peak area of all components in the chromatogram.
-
Quantify the concentration of the stored standard by comparing its response to the calibration curve generated from the new reference standard or a previously established curve.
-
Compare the results to the initial purity and concentration values from the Certificate of Analysis or the first analysis performed upon receipt. A significant change (typically defined as >5% deviation) may indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: Simplified degradation pathways of Aldicarb Sulfone.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Correcting for Matrix Effects with Aldicarb sulfone-13C2,d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Aldicarb sulfone-13C2,d3 as an internal standard to correct for matrix effects in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound for matrix effect correction.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor reproducibility of analyte/internal standard (IS) area ratio. | Inconsistent addition of the internal standard. Variability in sample extraction or processing. Instability of the analyte or internal standard in the final extract. | Ensure precise and consistent spiking of this compound into all samples, calibrators, and quality controls at the earliest possible stage of the sample preparation.[1] Homogenize samples thoroughly before extraction. Evaluate the stability of both Aldicarb sulfone and its labeled internal standard in the final sample solvent over the expected analysis time. |
| Chromatographic peak for this compound is fronting or tailing. | High concentration of the internal standard injected on the column. Column degradation or contamination. Inappropriate mobile phase composition. | Review the concentration of the this compound spiking solution to avoid overloading the analytical column. The concentration of the internal standard should be similar to the expected concentration of the analyte.[1] Implement a column washing step after each analytical run. If the issue persists, consider replacing the analytical column. |
| The retention times of Aldicarb sulfone and this compound are different. | This can be due to the "isotope effect," where the substitution of atoms with heavier isotopes can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time.[2][3] This is more commonly observed with deuterium labeling than with 13C labeling. | A small, consistent shift in retention time is generally acceptable as long as it does not lead to differential matrix effects. Ensure that the chromatographic window for integration is wide enough to encompass both peaks if they are not fully resolved. If the retention time shift is significant and inconsistent, re-evaluate the chromatographic conditions. |
| Inconsistent internal standard recovery across a batch of samples. | This indicates variable matrix effects between different samples.[4] Inconsistent sample cleanup. | While this compound is designed to compensate for matrix effects, extreme variations can still be problematic. Evaluate the sample cleanup procedure to remove more of the interfering matrix components. Consider sample dilution as a strategy to reduce the concentration of matrix components. |
| Presence of a signal for unlabeled Aldicarb sulfone in the this compound channel. | Isotopic impurity of the internal standard. In-source fragmentation of the internal standard. | Verify the isotopic purity of the this compound standard with the supplier. Optimize the mass spectrometer's source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: Why should I use an isotopically labeled internal standard like this compound?
A1: Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis.[2] Because this compound is chemically identical to the analyte (Aldicarb sulfone), it co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source.[1] This allows for accurate correction of matrix effects and variability in the analytical process, leading to more precise and accurate quantification.[4]
Q2: At what stage of the experimental workflow should I add this compound?
A2: The internal standard should be added as early as possible in the sample preparation process.[1] This ensures that it can account for any analyte loss during sample extraction, cleanup, and concentration steps.
Q3: Can I use this compound to correct for matrix effects for other analytes like Aldicarb and Aldicarb sulfoxide?
A3: While this compound is the ideal internal standard for Aldicarb sulfone, its ability to correct for matrix effects for Aldicarb and Aldicarb sulfoxide depends on how closely their chromatographic and ionization behaviors match. For the most accurate quantification, it is recommended to use a dedicated isotopically labeled internal standard for each analyte (e.g., Aldicarb-d3 for Aldicarb).[5]
Q4: What should I do if I observe a signal for the unlabeled analyte in my blank samples when using the internal standard?
A4: This could be due to contamination of the analytical system or the presence of the unlabeled analyte as an impurity in the this compound standard. First, inject a solvent blank to check for system contamination. If the system is clean, the internal standard solution should be analyzed to check for the presence of the unlabeled analyte.
Q5: How is the matrix effect calculated?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the analyte spiked at the same concentration into a blank matrix sample that has undergone the extraction procedure. The formula is: Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Experimental Protocols
Sample Preparation (General Procedure for Water Samples)
This protocol is a general guideline and may require optimization for different sample matrices.
-
Sample Collection: Collect water samples in clean glass containers.
-
Internal Standard Spiking: To a 10 mL aliquot of the water sample, add a specific volume of a known concentration of this compound in a suitable solvent (e.g., acetonitrile).
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., HLB) with methanol followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters and may require optimization for your specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Aldicarb sulfone | 223.1 | 148.1 | 10 |
| 223.1 | 89.1 | 20 | |
| This compound (Predicted) | 228.1 | 150.1 | 10 |
| 228.1 | 92.1 | 20 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Aldicarb sulfone and the mass shift from the 13C2 and d3 labels. These should be confirmed experimentally.
Quantitative Data Summary
The following tables summarize typical performance data from methods utilizing isotopically labeled internal standards for the analysis of Aldicarb and its metabolites.
Table 1: Method Performance for Aldicarb and Metabolites in Water using Isotope Dilution LC-MS/MS [5]
| Compound | Linearity Range (µg/L) | Correlation Coefficient (r) | Method Detection Limit (MDL) (µg/L) |
| Aldicarb | 0.5 - 200 | > 0.999 | 0.001 |
| Aldicarb sulfoxide | 0.5 - 200 | > 0.999 | 0.0008 |
| Aldicarb sulfone | 0.5 - 200 | > 0.999 | 0.001 |
Table 2: Recovery Data for Aldicarb and Metabolites in Water at Different Spiking Levels [5]
| Compound | Spiking Level 1 (µg/L) | Recovery (%) | RSD (%) | Spiking Level 2 (µg/L) | Recovery (%) | RSD (%) | Spiking Level 3 (µg/L) | Recovery (%) | RSD (%) |
| Aldicarb | 0.5 | 98.2 | 4.5 | 5 | 99.6 | 3.1 | 50 | 101 | 2.7 |
| Aldicarb sulfoxide | 0.5 | 94.5 | 6.5 | 5 | 96.8 | 4.2 | 50 | 98.3 | 3.5 |
| Aldicarb sulfone | 0.5 | 102 | 5.8 | 5 | 105 | 3.9 | 50 | 103 | 3.2 |
Visualizations
Caption: Experimental workflow for the quantification of Aldicarb sulfone using this compound.
Caption: Logic of matrix effect correction using an isotopically labeled internal standard.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
Technical Support Center: Ion Suppression of Aldicarb Sulfone-13C2,d3 Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression of the Aldicarb sulfone-13C2,d3 signal in liquid chromatography-mass spectrometry (LC-MS/MS) experiments.
Troubleshooting Guides
This section offers step-by-step guidance to identify, diagnose, and mitigate ion suppression affecting the this compound internal standard signal.
Initial Assessment: Is Ion Suppression Occurring?
Question: My this compound signal is low, variable, or absent. How do I know if ion suppression is the cause?
Answer: Ion suppression is a common phenomenon in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, this compound.[1][2] This leads to a decreased or unstable signal.
To confirm ion suppression, you can perform the following checks:
-
Post-Column Infusion Experiment: This is a definitive method to identify regions of ion suppression in your chromatogram.[3][4]
-
Continuously infuse a standard solution of this compound post-column.
-
Inject a blank matrix sample (a sample prepared in the same manner as your study samples but without the analyte or internal standard).
-
A dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[4]
-
-
Matrix Effect Evaluation: Compare the signal response of this compound in a pure solvent versus the sample matrix.[5]
-
Prepare a standard of this compound in the mobile phase or a clean solvent.
-
Prepare another standard at the same concentration by spiking it into a blank matrix extract.
-
A significantly lower signal in the matrix extract compared to the clean solvent indicates ion suppression.
-
Troubleshooting Decision Tree
If ion suppression is confirmed, use the following decision tree to systematically address the issue.
Caption: Troubleshooting workflow for addressing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ion suppression for this compound?
A1: Ion suppression is caused by co-eluting compounds from the sample matrix that compete for ionization in the mass spectrometer source.[1][2] Common sources include:
-
Endogenous matrix components: Salts, lipids (especially phospholipids), proteins, and peptides from biological samples.[3][4]
-
Exogenous substances: Plasticizers from lab consumables, mobile phase additives, and contaminants from sample collection tubes.[1]
-
High concentrations of other analytes: If other compounds are present at much higher concentrations, they can suppress the ionization of this compound.[4]
Q2: Can the choice of ionization technique affect ion suppression for this compound?
A2: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][6] This is because ESI relies on a more complex mechanism of ion formation from charged droplets, which can be easily disrupted by matrix components.[1] If your instrument allows, switching from ESI to APCI may reduce ion suppression, provided Aldicarb sulfone can be efficiently ionized by APCI.
Q3: How can I modify my sample preparation to reduce ion suppression?
A3: An effective sample preparation protocol is crucial for removing interfering matrix components.[3] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing a wide range of interfering compounds.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract Aldicarb sulfone while leaving behind many matrix components.
-
Protein Precipitation (for biological samples): While a simple method, it may not be sufficient to remove all ion-suppressing compounds, particularly phospholipids.[3]
Q4: Will changing my chromatographic conditions help?
A4: Yes, optimizing chromatographic separation can move the elution of this compound away from interfering matrix components.[7]
-
Gradient Modification: Adjust the mobile phase gradient to better separate the internal standard from the suppression zones.
-
Column Chemistry: Using a different column with an alternative stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) can alter the elution profile of both your analyte and interfering compounds.
Q5: Is it possible that the stable isotope-labeled internal standard itself is contributing to the problem?
A5: It is highly unlikely that the stable isotope-labeled internal standard is the source of the problem. This compound is chemically identical to its unlabeled counterpart and should have very similar chromatographic and ionization behavior. The purpose of using a stable isotope-labeled internal standard is to compensate for matrix effects, including ion suppression, as it will be affected in the same way as the native analyte.[7] If you see suppression of the internal standard, it is a clear indication that the native analyte is also being suppressed.
Quantitative Data on Ion Suppression
The extent of ion suppression can vary significantly depending on the matrix, sample preparation method, and chromatographic conditions. The following table provides illustrative data on the impact of different sample preparation techniques on the signal intensity of a target analyte, which can be extrapolated to the behavior of this compound.
| Sample Preparation Method | Matrix | Analyte Signal Intensity (as % of signal in clean solvent) |
| Protein Precipitation | Plasma | 35% |
| Liquid-Liquid Extraction (LLE) | Plasma | 75% |
| Solid-Phase Extraction (SPE) | Plasma | 92% |
| "Dilute and Shoot" | Urine | 58% |
| SPE | Urine | 95% |
This data is for illustrative purposes and the actual degree of ion suppression will be specific to the experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
HPLC grade solvents
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Disconnect the HPLC flow from the mass spectrometer's ion source.
-
Connect the outlet of the analytical column to one inlet of a tee union.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee union.
-
Connect the outlet of the tee union to the mass spectrometer's ion source.
-
Set the syringe pump to a low flow rate (e.g., 10-20 µL/min).
-
Begin data acquisition on the mass spectrometer, monitoring the MRM transition for this compound.
-
Once a stable baseline signal is achieved from the infused standard, inject the blank matrix extract onto the LC system.
-
Monitor the signal for any dips or decreases. These indicate regions of ion suppression.
Caption: Experimental setup for post-column infusion.
Protocol 2: Analysis of Aldicarb Sulfone in Water Samples by LC-MS/MS
This protocol is a general guideline for the analysis of Aldicarb sulfone and can be adapted for the use of this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase, at which point the this compound internal standard should be added.
2. LC-MS/MS Conditions:
-
HPLC Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (example):
-
Aldicarb sulfone: To be determined based on instrument optimization
-
This compound: To be determined based on instrument optimization
-
Note: These are starting conditions and should be optimized for your specific instrument and application.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. providiongroup.com [providiongroup.com]
- 7. longdom.org [longdom.org]
optimizing LC-MS/MS parameters for Aldicarb sulfone-13C2,d3
Technical Support Center: Aldicarb sulfone-13C2,d3
Welcome to the technical support center for the LC-MS/MS analysis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical mass and expected precursor ion for this compound?
A1: this compound is an isotopically labeled internal standard. To determine its mass, we start with the monoisotopic mass of Aldicarb sulfone (C7H14N2O4S), which is approximately 222.0674 Da. The isotopic labeling introduces two 13C atoms and three deuterium (d) atoms, resulting in a mass increase. The expected monoisotopic mass is therefore approximately 227.09 Da. In positive electrospray ionization (ESI+), the most common precursor ion observed is the protonated molecule [M+H]+.
Summary of Masses:
| Compound | Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ (Da) |
|---|---|---|---|
| Aldicarb sulfone | C7H14N2O4S | 222.07 | 223.10 |
| This compound | C5¹³C2H11D3N2O4S | ~227.09 | ~228.10 |
Q2: What are the recommended MRM transitions for this compound?
A2: Multiple Reaction Monitoring (MRM) transitions should be optimized empirically by infusing a standard solution. However, based on known fragmentation patterns of Aldicarb sulfone, you can predict likely transitions. A common fragmentation pathway for Aldicarb sulfone involves the loss of methyl isocyanate. The corresponding transitions for the labeled standard would be shifted by the mass of the isotopes. An EPA method notes the transition for the unlabeled sulfone as 223.10 → 148.00 amu[1].
Predicted & Reported MRM Transitions (ESI+):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Collision Energy (CE) | Reference |
|---|---|---|---|---|---|
| Aldicarb sulfone | 223.1 | 148.0 | 86.0 | Optimize empirically | [1][2] |
| This compound | ~228.1 | ~148.0 or ~153.1 | ~89.0 or ~91.0 | Optimize empirically | Predicted |
Note: The exact product ions for the labeled standard depend on where the isotopic labels are located on the molecule and which fragment retains them. Direct infusion and optimization are critical.
Q3: I'm not seeing any signal for my standard. What are the first things to check?
A3: A complete lack of signal can stem from several issues ranging from sample preparation to instrument settings.[3]
-
Confirm Standard Integrity: Ensure your this compound standard is correctly prepared and has not degraded.
-
Check Instrument Parameters: Verify that the mass spectrometer is set to monitor the correct precursor/product ion masses (~228.1 m/z for the precursor). Ensure the ionization source is on and all voltages and gas flows are active.[4]
-
LC Method: Check that the LC gradient and mobile phase composition are appropriate for retaining and eluting your analyte. Carbamates are often analyzed using reversed-phase chromatography.[5][6]
-
Source Conditions: Ensure source parameters (gas temperature, gas flow, capillary voltage) are set to reasonable starting values for small molecule analysis.[7]
-
Infusion Test: Perform a direct infusion of your standard to bypass the LC system. This will confirm if the issue lies with the chromatography or the mass spectrometer itself.
Troubleshooting Guide
This guide addresses common problems encountered during LC-MS/MS method development.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak Signal Intensity [3] | 1. Suboptimal ionization source parameters (voltages, gas flows, temperature).2. Inefficient ionization in the chosen mobile phase.3. Incorrect MRM transitions or collision energy.4. Low sample concentration or injection volume.5. Ion suppression from matrix components or mobile phase additives.[8] | 1. Perform a source optimization experiment. Systematically adjust parameters like capillary voltage, gas temperature, and nebulizer pressure while infusing the standard to find the optimal settings.[7]2. Test mobile phase additives like ammonium formate or formic acid. Carbamates generally ionize well in positive mode with these additives.[1]3. Infuse the standard and perform a product ion scan to identify the most intense fragments. Then, perform a collision energy optimization for each transition.[9]4. Increase sample concentration or injection volume, but be mindful of overloading the column.5. Improve sample cleanup, adjust chromatography to separate the analyte from interfering matrix components, or dilute the sample. |
| Poor Peak Shape (Tailing, Fronting, Splitting) [3][10] | 1. Column degradation or contamination.2. Incompatibility between injection solvent and mobile phase.3. Secondary interactions with residual silanols on the column.4. Column overloading. | 1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Ensure the injection solvent is similar to or weaker than the initial mobile phase.3. Use a column with advanced end-capping or a different stationary phase. Ensure mobile phase pH is appropriate.4. Reduce the injection volume or sample concentration. |
| Unstable Signal / Poor Reproducibility [11] | 1. Unstable electrospray.2. Inconsistent LC pump performance (pressure fluctuations).3. Insufficient column equilibration time between injections.4. Contamination in the ion source or mass spectrometer.[10] | 1. Check the spray needle for clogs or damage. Optimize nebulizer gas flow and source position.2. Purge the LC pumps and check for leaks. Monitor the pressure trace for instability.[12]3. Ensure the column is re-equilibrated for at least 5-10 column volumes with the initial mobile phase conditions before the next injection.[13]4. Clean the ion source, including the capillary, skimmer, and lenses, according to the manufacturer's protocol. |
| High Background Noise [3] | 1. Contaminated mobile phase, solvents, or additives.2. Column bleed.3. Contamination from the sample matrix or sample preparation steps. | 1. Use high-purity, LC-MS grade solvents and additives. Filter mobile phases.[10]2. Use a high-quality, low-bleed column. Implement a column flushing step after each analytical batch.3. Incorporate additional sample cleanup steps (e.g., Solid Phase Extraction - SPE). |
Experimental Protocols
Protocol 1: MS Parameter Optimization via Direct Infusion
This protocol is designed to determine the optimal MRM transitions and collision energies for this compound.
Objective: To find the most sensitive and specific mass spectrometer settings for the target analyte.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water).
-
Syringe pump.
-
LC-MS/MS system with ESI source.
-
Mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
Procedure:
-
System Setup: Configure the mass spectrometer for direct infusion. Connect the syringe pump to the MS source via a T-junction with the LC flow.
-
Analyte Infusion: Infuse the standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Confirmation: Operate the MS in full scan mode (Q1 scan) to confirm the presence and determine the exact mass of the precursor ion ([M+H]+, expected ~228.1 m/z).
-
Product Ion Scan: Set the instrument to product ion scan mode. Select the precursor ion (~228.1 m/z) in Q1 and scan a range of product ions in Q3 to identify the most abundant fragments.
-
Collision Energy (CE) Optimization:
-
Select the most intense precursor-product ion pairs for MRM analysis.
-
For each MRM transition, perform a CE ramp experiment. Infuse the standard while the instrument systematically varies the collision energy over a range (e.g., 5-50 eV).
-
Plot the signal intensity against the collision energy to find the optimal CE value that produces the maximum signal for each product ion.[9]
-
-
Finalize MRM Method: Create a new acquisition method using the optimized precursor ion, product ions, and their corresponding collision energies. It is recommended to use at least two MRM transitions: one for quantification and one for confirmation.[9]
Protocol 2: LC Method Development
Objective: To develop a robust chromatographic method for the separation and elution of Aldicarb sulfone.
Materials:
-
LC-MS/MS system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Optimized this compound standard.
Procedure:
-
Initial Conditions:
-
Column: C18, maintained at 40°C.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Scouting Gradient: Run a fast, broad gradient to determine the approximate elution time of the analyte.
-
Example Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[7]
-
-
Gradient Optimization:
-
Based on the elution time from the scouting run, create a shallower gradient around that time point to improve resolution and peak shape.
-
If the peak elutes very early, increase the initial %B. If it elutes very late, decrease the gradient time or increase the starting %B.
-
-
Flow Rate and Temperature Adjustment: Minor adjustments to flow rate and column temperature can be made to fine-tune peak shape and retention time. Increasing temperature generally decreases retention time and can improve peak efficiency.
-
System Suitability: Once a method is established, perform multiple injections of a standard to ensure retention time, peak area, and peak shape are reproducible.
Visualizations
Caption: Workflow for LC-MS/MS Method Optimization.
References
- 1. epa.gov [epa.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmdinfo.com [pharmdinfo.com]
- 4. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What is peak inhibition in LCMS - FAQ [mtc-usa.com]
- 9. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 10. zefsci.com [zefsci.com]
- 11. Causes for drifting signal intensity in LC/MS over time? - Chromatography Forum [chromforum.org]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Isotope Dilution Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isotope dilution analysis (IDA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
Q: My sample is not fully dissolving. How will this affect my results?
A: Incomplete dissolution is a critical issue as it prevents the isotopic spike from fully equilibrating with the analyte in the sample.[1] This leads to an inaccurate measurement of the isotope ratio and, consequently, an incorrect quantification of the analyte.
Troubleshooting Steps:
-
Optimize Digestion Parameters: Re-evaluate your digestion method. This may involve adjusting the acid concentration, temperature, or digestion time. For particularly difficult matrices, a more aggressive digestion technique, such as microwave-assisted digestion, may be necessary.
-
Change Digestion Reagents: Experiment with different acid combinations (e.g., aqua regia, hydrofluoric acid for silicate matrices) to find a mixture that completely dissolves your sample matrix.
-
Mechanical Homogenization: Ensure the sample is finely powdered and thoroughly mixed before digestion to increase the surface area available for acid attack.
Q: I suspect I'm losing some of my analyte during sample preparation. How can I confirm and prevent this?
A: Analyte loss during sample preparation is a common problem, especially with volatile compounds or when multiple transfer steps are involved. Isotope dilution is designed to correct for such losses, provided the spike is added at the very beginning of the process and has fully equilibrated with the native analyte.[2]
Troubleshooting Steps:
-
Early Spike Addition: Ensure the isotopic spike is added to the sample before any extraction, cleanup, or derivatization steps.
-
Method Validation with a Certified Reference Material (CRM): Analyze a CRM with a known concentration of your analyte. If your results are consistently lower than the certified value, it may indicate analyte loss (or other systematic errors).
-
Recovery Experiments: Spike a blank matrix with a known amount of the native analyte and the isotopic standard. Process this sample alongside your unknown samples. The recovery of the native analyte should be comparable to the recovery of the isotopic standard. A significant discrepancy points to issues with equilibration or differential loss.
Isotopic Spike
Q: My final calculated concentration seems incorrect. Could my spike concentration be wrong?
A: An inaccurate spike concentration is a major source of error in isotope dilution analysis.[3] It is crucial to accurately know the concentration of your spike solution.
Troubleshooting Steps:
-
Spike Calibration (Reverse Isotope Dilution): The most accurate way to determine the spike concentration is by performing a reverse isotope dilution. This involves titrating the spike solution against a well-characterized primary standard of the analyte.[4]
-
Gravimetric Preparation: Prepare spike solutions gravimetrically rather than volumetrically to reduce uncertainties.[5]
-
Check for Degradation: If you are working with a previously prepared spike solution, especially for organic analytes, consider the possibility of degradation. It is good practice to periodically re-verify the concentration of your spike solution.[2]
Q: How can I ensure complete equilibration between the spike and the sample analyte?
A: Incomplete equilibration between the spike and the analyte is a fundamental error that leads to inaccurate results. The spike must be in the same chemical form as the analyte and thoroughly mixed.[1]
Troubleshooting Steps:
-
Chemical Form: Ensure the isotopic spike is in the same chemical form as the native analyte. If the analyte is part of a complex matrix, the sample preparation must be sufficient to break down the matrix and release the analyte to mix with the spike.
-
Thorough Mixing: After adding the spike, ensure the sample is vigorously mixed. This can be achieved through shaking, vortexing, or sonication.
-
Allow Sufficient Time: For some sample types, an incubation period may be necessary to ensure complete equilibration. This should be determined during method development.[4]
Mass Spectrometry
Q: I am observing signal suppression or enhancement. How can I mitigate these matrix effects?
A: Matrix effects, where other components in the sample either suppress or enhance the ionization of the analyte and the isotopic standard, can lead to inaccurate results if not properly addressed.[6][7] While isotope dilution can compensate for some matrix effects, severe effects can still be problematic.[7]
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can often reduce the concentration of interfering matrix components to a level where they no longer significantly affect ionization.[8]
-
Improved Sample Cleanup: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering compounds before analysis.[6]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Optimize Chromatographic Separation: For LC-MS and GC-MS, improving the chromatographic separation can help to resolve the analyte from co-eluting matrix components that may cause ion suppression or enhancement.
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of all components, including interfering matrix components. | Simple and easy to implement. | May reduce analyte concentration below the limit of detection. |
| Improved Sample Cleanup | Selectively removes interfering compounds from the sample matrix. | Can significantly reduce or eliminate matrix effects. | Can be time-consuming and may lead to analyte loss. |
| Matrix-Matched Calibration | Prepares calibration standards in a similar matrix to the samples to ensure comparable ionization efficiency. | Can effectively compensate for matrix effects. | Requires a suitable blank matrix, which may not always be available. |
| Chromatographic Optimization | Separates the analyte from interfering matrix components before they enter the mass spectrometer. | Can eliminate matrix effects caused by co-eluting compounds. | May require significant method development. |
Q: I have an isobaric interference with my analyte or spike isotope. How can I correct for this?
A: Isobaric interference occurs when another element or molecule has an isotope with the same nominal mass as the analyte or spike isotope.[9] This can lead to a falsely high signal and an inaccurate result.
Troubleshooting Steps:
-
Select an Interference-Free Isotope: If possible, choose an isotope of your analyte and spike that is free from known isobaric interferences.
-
High-Resolution Mass Spectrometry: High-resolution mass spectrometers can often resolve the analyte peak from the interfering peak based on their small mass difference.
-
Mathematical Correction: If an interference-free isotope is not available, you can use a mathematical correction.[9] This involves measuring a different, interference-free isotope of the interfering element and using the known natural isotopic abundance to calculate and subtract the contribution of the interference from your analyte's signal.[10]
-
Chemical Separation: In some cases, it may be necessary to chemically separate the interfering element from the analyte before mass spectrometric analysis.
Experimental Protocols
Protocol: Reverse Isotope Dilution for Spike Calibration
-
Prepare a Primary Standard Solution: Accurately prepare a standard solution of the analyte from a high-purity material. The concentration of this solution should be known with a high degree of certainty.
-
Prepare a Series of Blends: Create a series of blends by mixing known masses of the primary standard solution with known masses of the isotopic spike solution. The ratios of the standard to the spike should bracket the expected ratio in your samples.
-
Measure Isotope Ratios: Analyze each blend by mass spectrometry to determine the isotope ratio.
-
Construct a Calibration Curve: Plot the measured isotope ratio against the known mass ratio of the standard to the spike.
-
Determine Spike Concentration: The concentration of the spike can be determined from the slope of the calibration curve.
Visualizations
Logical Workflow for Troubleshooting Inaccurate Results
Caption: A flowchart outlining the logical steps for troubleshooting inaccurate results in isotope dilution analysis.
Experimental Workflow for Isotope Dilution Analysis
Caption: A generalized experimental workflow for performing isotope dilution analysis, from sample preparation to data analysis.
References
- 1. osti.gov [osti.gov]
- 2. Isotope Dilution | PRL [pacificrimlabs.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 10. researchgate.net [researchgate.net]
minimizing ion suppression in aldicarb quantification
Welcome to the technical support center for aldicarb quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in LC-MS/MS analysis of aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in aldicarb quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (aldicarb and its metabolites) in the mass spectrometer's ion source.[1] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, poor sensitivity, and reduced method reproducibility.[1]
Q2: What are the common causes of ion suppression when analyzing aldicarb?
A2: The primary causes of ion suppression in aldicarb analysis are endogenous matrix components that are co-extracted with the analytes from the sample.[1] These can include salts, lipids, proteins, and pigments, which are prevalent in complex matrices like fruits, vegetables, and biological fluids.[1] The specific composition of the sample matrix significantly influences the degree of ion suppression.
Q3: How can I detect ion suppression in my aldicarb analysis?
A3: A common method to detect and visualize ion suppression is the post-column infusion experiment. This involves infusing a constant flow of an aldicarb standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant baseline signal indicates the retention times at which matrix components are eluting and causing suppression.
Q4: What is the purpose of using matrix-matched calibration?
A4: Matrix-matched calibration is a technique used to compensate for ion suppression. By preparing calibration standards in a blank matrix extract that is free of the analyte, the standards and the samples experience similar matrix effects. This approach helps to correct for the ionization influence of the matrix, leading to more accurate quantification.[2]
Q5: Should I use an internal standard for aldicarb quantification?
A5: Yes, using an internal standard is highly recommended to improve the accuracy and precision of quantification. An ideal internal standard for aldicarb would be an isotopically labeled version (e.g., aldicarb-d3). If an isotopically labeled standard is unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency, such as methomyl or triphenyl phosphate, can be used.[3][4] An internal standard helps to correct for variability in sample preparation, injection volume, and ion suppression.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during aldicarb quantification.
Problem 1: Low signal intensity or complete signal loss for aldicarb and its metabolites.
dot graph TD{ subgraph "Troubleshooting Low Signal" A["Start: Low Signal Intensity"] --> B{"Check for Ion Suppression"}; B -- "Yes" --> C{"Implement Mitigation Strategy"}; B -- "No" --> D["Investigate Other Causes (e.g., Instrument Parameters, Sample Degradation)"]; C --> E["Optimize Sample Preparation"]; C --> F["Modify Chromatographic Conditions"]; C --> G["Adjust MS Parameters"]; E --> H["Refine LLE Protocol"]; E --> I["Optimize SPE Cleanup"]; E --> J["Implement QuEChERS"]; F --> K["Adjust Gradient"]; F --> L["Change Mobile Phase Additives"]; G --> M["Switch Ionization Source (ESI to APCI)"]; end
} enddot Caption: Troubleshooting workflow for low signal intensity.
Possible Cause: Severe ion suppression due to a high concentration of co-eluting matrix components.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Liquid-Liquid Extraction (LLE): Use a solvent system that maximizes the extraction of aldicarb while minimizing the co-extraction of matrix interferences. A combination of a polar and a non-polar solvent can be effective.
-
Solid-Phase Extraction (SPE): Employ an SPE cartridge with a sorbent that retains aldicarb and its metabolites while allowing interfering compounds to pass through. C18 and Florisil are commonly used sorbents for pesticide analysis.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticide residue analysis in food matrices.[7] It involves an extraction and cleanup step to remove a significant amount of matrix components.[7]
-
-
Modify Chromatographic Conditions:
-
Adjust the Gradient: Alter the mobile phase gradient to achieve better separation between aldicarb, its metabolites, and the interfering matrix components.
-
Change Mobile Phase Additives: The addition of modifiers like formic acid or ammonium acetate to the mobile phase can improve peak shape and ionization efficiency.[8]
-
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[9] If your instrument has an APCI source, it may reduce ion suppression.[9]
-
Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample extract. However, this will also dilute the analyte, so this method is only suitable if the initial concentration is high enough to remain above the limit of quantification after dilution.
Problem 2: Poor peak shape and retention time shifts.
Possible Cause: Interaction of aldicarb with active sites in the chromatographic system or interference from the sample matrix.
Solutions:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase with additives like formic acid can improve the peak shape of carbamate pesticides.
-
Use a Guard Column: A guard column can help to protect the analytical column from strongly retained matrix components that can cause peak distortion.
-
Thorough Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection to ensure reproducible retention times.
Problem 3: Inconsistent results and poor reproducibility.
Possible Cause: Variable matrix effects between samples and inconsistent sample preparation.
Solutions:
-
Implement a Robust Sample Preparation Protocol: Use a validated and standardized sample preparation method like QuEChERS to ensure consistency across all samples.
-
Use an Internal Standard: As mentioned in the FAQs, an internal standard is crucial for correcting variations in sample preparation and instrument response.
-
Matrix-Matched Calibration: Prepare calibration standards in a representative blank matrix to compensate for sample-to-sample variations in matrix effects.[10]
Experimental Protocols
QuEChERS Sample Preparation for Fruits and Vegetables
This protocol is a general guideline based on the QuEChERS method and should be optimized for your specific matrix.
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#202124"]; edge [color="#202124"];
} enddot Caption: A simplified workflow for QuEChERS sample preparation.
Methodology:
-
Homogenization: Homogenize a representative 10-15 g portion of the fruit or vegetable sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and a buffering agent like sodium citrate).[11]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a d-SPE sorbent mixture. For many matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments is effective.[8][11]
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract.
-
Filter the extract through a 0.22 µm filter before injection into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE) Protocol for Water Samples
Methodology:
-
Sample Preparation:
-
To a 100 mL water sample, add a suitable internal standard.
-
Adjust the pH of the sample to neutral or slightly basic (pH 7-8) to ensure aldicarb is in its neutral form.
-
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add 50 mL of dichloromethane or a mixture of ethyl acetate and hexane.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic (lower) layer.
-
Repeat the extraction twice more with fresh solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for Water Samples
Methodology:
-
Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample (up to 1 L, with internal standard added) onto the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge by applying a vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained aldicarb and its metabolites with 5-10 mL of acetonitrile or ethyl acetate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Quantitative Data Summary
The following tables summarize typical parameters for LC-MS/MS analysis of aldicarb and its metabolites. These should be used as a starting point and optimized for your specific instrumentation and application.
Table 1: Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm)[12] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute aldicarb, then return to initial conditions. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40 °C[12] |
| Injection Volume | 1-10 µL |
Table 2: Mass Spectrometry Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier |
| Aldicarb | 191.1 | 116.1 | 89.1 |
| Aldicarb Sulfoxide | 207.1 | 89.1 | 132.1 |
| Aldicarb Sulfone | 223.1 | 148.1 | 86.1 |
Note: These m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these parameters on your specific mass spectrometer.
References
- 1. longdom.org [longdom.org]
- 2. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. scielo.br [scielo.br]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. jfda-online.com [jfda-online.com]
- 7. lcms.cz [lcms.cz]
- 8. food.actapol.net [food.actapol.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
ensuring complete isotopic equilibration in samples
Technical Support Center: Isotopic Equilibration
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure complete isotopic equilibration in their samples for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic equilibration?
A1: Isotopic equilibration is a state in which the isotopes of an element are distributed evenly among different chemical species or phases in a system.[1] At this point, the forward and backward rates of isotopic exchange are identical, leading to a constant and stable isotope ratio measurement.[1] This does not mean the isotopic compositions of the two substances are identical, but that the ratio of different isotopes in each is constant for a given temperature.[1]
Q2: Why is achieving complete isotopic equilibration critical for my experiments?
Q3: What is the difference between equilibrium and kinetic isotope fractionation?
A3: Equilibrium fractionation occurs in reversible reactions where the system reaches a state of chemical equilibrium. It is highly dependent on temperature and results from differences in the bond energies of molecules containing different isotopes; heavier isotopes are often concentrated in the compound with the strongest chemical bonds.[1][4][5] Kinetic fractionation, on the other hand, is an irreversible process related to reaction rates.[1][5] Typically, molecules with lighter isotopes react faster, causing the products to be enriched in the light isotope and the remaining reactants to be enriched in the heavy isotope.[1]
Q4: What primary factors influence the time required to reach isotopic equilibrium?
A4: The main factors include:
-
Temperature: Higher temperatures generally increase the rate of equilibration, but they also decrease the magnitude of the fractionation factor.[4][5]
-
Time: Sufficient time is crucial. Incomplete equilibration is a common source of error if the incubation period is too short.[6][7]
-
Catalyst: The presence of a catalyst (like platinum in H₂-water equilibration) can significantly speed up the reaction but can also be susceptible to poisoning by contaminants like sulfides.[6]
-
Sample Matrix: The chemical composition and complexity of the sample can affect equilibration. Volatile organic compounds (VOCs) or other interfering substances can impact the measurement.[7]
-
Chemical Species: The specific molecules and isotopes involved determine the intrinsic rate of exchange.[8]
Troubleshooting Guide
Q5: My replicate measurements show high variability and poor reproducibility. What is the likely cause?
A5: High variability is often a sign of incomplete isotopic equilibration. However, it can also stem from sample preparation issues or instrument instability.
Troubleshooting Steps:
-
Verify Equilibration Time: The most common issue is insufficient equilibration time.[6] Perform a time-course experiment (see Protocol 2) to determine the minimum time required for your specific sample type and conditions.
-
Check for Sample Homogeneity: Ensure your samples are well-mixed and homogeneous before analysis. Inconsistent sampling can lead to variable results.
-
Evaluate Sample Preparation: Review your sample handling and preparation procedures.[9][10] Contamination can interfere with analysis.[11] Ensure all equipment is clean and that samples are stored properly to maintain their integrity.[9]
-
Assess Instrument Performance: If you suspect the instrument, run a set of trusted standards to check for calibration drift or instability.[12] For mass spectrometers, issues like an unstable ionization spray can cause inconsistent signals.[12]
Q6: I suspect my isotopic label is unstable and exchanging with the solvent. How can I confirm and prevent this?
A6: Label exchange is a significant challenge, particularly when using deuterium (²H) or tritium (³H) to label atoms with acidic protons, such as those in hydroxyl (-OH) or amine (-NH₂) groups.[13]
Troubleshooting Steps:
-
Confirmation: Analyze a blank solvent that has been incubated with your labeled compound. The presence of the isotope in the solvent confirms that exchange is occurring.
-
Prevention:
-
Choose Stable Labeling Positions: The most effective solution is to incorporate the isotopic label into a metabolically stable part of the molecule, such as the carbon skeleton.[13] This prevents the label from being lost through simple chemical exchange or early metabolic processes.[13]
-
Use Heavier Isotopes: For metabolic studies, using ¹³C-labeled compounds is often preferred over deuterium-labeled ones, as carbon-carbon and carbon-hydrogen bonds are not susceptible to exchange with the solvent.[13]
-
Control Experimental Conditions: Minimize exposure to conditions that might facilitate exchange, such as high temperatures or extreme pH, if possible.
-
Q7: How can I determine if my sample has truly reached isotopic equilibrium?
A7: The most reliable method is to conduct a time-course experiment. This involves measuring the isotopic composition of your sample at several different time points until the value stabilizes.
-
Procedure: Prepare several identical aliquots of your sample and place them under your standard equilibration conditions. Analyze the aliquots at increasing time intervals (e.g., 1, 4, 8, 16, and 24 hours).[6]
-
Analysis: Plot the measured isotopic ratio (e.g., δ²H) against equilibration time. The point at which the isotopic ratio no longer changes and the curve becomes flat indicates that equilibrium has been reached. The minimum time required for all future experiments should be equal to or greater than this time.
Experimental Protocols
Protocol 1: General Procedure for H₂-Water Equilibration for δ²H Analysis
This protocol describes a common method for preparing water samples for stable hydrogen isotope analysis.[6]
-
Sample Preparation: Collect water samples in clean, contamination-free vials.[9] If the sample contains particulates, filter it before use.
-
Aliquotting: Pipette a precise volume (e.g., 0.2 mL) of the water sample into an appropriate vial, such as an Exetainer tube.[6]
-
Catalyst Introduction: Ensure a platinum catalyst is present in the vial to facilitate the isotopic exchange between the water and hydrogen gas.
-
Flushing: Seal the vial and flush the headspace with a gas mixture of known isotopic composition, typically 2% H₂ in helium, for a set duration (e.g., 7 minutes).[6]
-
Equilibration: Store the vials at a constant, known temperature (e.g., room temperature) for the predetermined equilibration time (see Protocol 2).[6]
-
Analysis: After equilibration, an aliquot of the headspace gas is automatically injected into an Isotope Ratio Mass Spectrometer (IRMS) to measure the stable hydrogen isotope ratio against a reference gas.[6]
Protocol 2: Time-Course Experiment to Validate Equilibration Time
-
Sample Preparation: Prepare at least five identical aliquots of a representative sample in separate, sealed vials as described in Protocol 1.
-
Incubation: Place all vials in the equilibration environment simultaneously.
-
Time-Point Analysis: At predefined intervals (e.g., 0.5, 2, 4, 8, and 24 hours), remove one vial and analyze its isotopic composition immediately.[6]
-
Data Plotting: Create a graph with equilibration time on the x-axis and the measured isotope ratio (e.g., δ²H) on the y-axis.
-
Determination: Identify the time point after which the isotope ratio remains constant within the analytical precision of the instrument. This is the minimum required equilibration time for this sample type under these conditions.
Data Presentation
Table 1: Comparison of Equilibration Methods for Water Isotope Analysis
| Method | Analyte | Principle | Typical Precision | Throughput | Key Challenges |
| H₂-Water Equilibration | δ²H | Isotopic exchange between liquid water and H₂ gas headspace, facilitated by a platinum catalyst.[6] | 1.3 - 1.5 ‰[6] | High | Potential for catalyst poisoning by sulfides; requires precise temperature control.[6] |
| CO₂-Water Equilibration | δ¹⁸O | Isotopic exchange between liquid water and CO₂ gas headspace.[14] | ≤ 0.1 ‰[14] | High | Requires long equilibration times (often >24 hours) and precise temperature control. |
| Zinc Reduction | δ²H | Conversion of water to H₂ gas by reacting with hot zinc.[6] | High | Low (Labor-intensive) | No memory effect, but requires a special zinc reagent to ensure complete reduction.[6] |
| Chromium Reduction | δ²H | In-line reduction of water to H₂ gas over hot chromium in a continuous-flow system.[6] | High | High | Requires very small sample amounts; potential for system contamination.[6] |
Visualizations
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for diagnosing inconsistent isotope ratio measurements.
Caption: Key factors influencing the achievement of complete isotopic equilibration.
References
- 1. Chapter 2: Fundamentals of Isotope Geochemistry [wwwrcamnl.wr.usgs.gov]
- 2. Frontiers | Borehole Equilibration: Testing a New Method to Monitor the Isotopic Composition of Tree Xylem Water in situ [frontiersin.org]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equilibrium fractionation - Wikipedia [en.wikipedia.org]
- 5. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 6. A Hydrogen Gas-Water Equilibration Method Produces Accurate and Precise Stable Hydrogen Isotope Ratio Measurements in Nutrition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 10. escholarship.org [escholarship.org]
- 11. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Aldicarb Sulfone-13C2,d3 versus Aldicarb-d3 as Internal Standards in Analytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aldicarb and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used internal standards, Aldicarb Sulfone-13C2,d3 and Aldicarb-d3, supported by experimental data to inform your selection process.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, thus effectively compensating for variations in sample preparation, injection volume, and instrument response. When analyzing aldicarb sulfone, a major metabolite of the pesticide aldicarb, the use of an isotopically labeled analog, such as this compound or a similar deuterated version like Aldicarb Sulfone-d3, is considered the gold standard. This is because it most closely mimics the physicochemical properties of the analyte. However, in some instances, a labeled version of the parent compound, Aldicarb-d3, has also been employed. This guide will delve into the performance of both approaches.
Performance Data Summary
The following table summarizes the quantitative performance data for the analysis of aldicarb sulfone using either an isotopically labeled aldicarb sulfone or aldicarb-d3 as the internal standard.
| Performance Metric | Aldicarb Sulfone-d3 as Internal Standard[1] | Aldicarb-d3 as Internal Standard[2] |
| Linearity (Correlation Coefficient, r) | > 0.999 | Not explicitly stated for aldicarb sulfone, but the method was linear for all analytes. |
| Method Detection Limit (MDL) | 0.001 µg/L | 4-5 µg/kg |
| Average Recoveries | 94.5% - 105% | 81.5% - 115% |
| Relative Standard Deviation (RSD) | 2.7% - 6.5% | Not explicitly stated for aldicarb sulfone, but the method was deemed satisfactory. |
| Matrix | Water | Peanuts |
The Argument for an Isotopically Labeled Analyte as the Internal Standard
The data presented above, particularly from the study utilizing Aldicarb Sulfone-d3, highlights the advantages of using an internal standard that is an isotopic analog of the analyte. The high correlation coefficient, low method detection limit, and tight ranges for recovery and relative standard deviation demonstrate the robustness and accuracy of this approach. The structural similarity between aldicarb sulfone and its isotopically labeled counterpart ensures that they behave almost identically during extraction, chromatography, and mass spectrometric detection, leading to superior correction for matrix effects and other sources of variability.
Using a Labeled Parent Compound as an Alternative
While less ideal, using Aldicarb-d3 as an internal standard for the quantification of aldicarb sulfone can still yield acceptable results, as demonstrated in the analysis of peanuts[2]. This approach is often taken due to the commercial availability or lower cost of the labeled parent compound. However, it is crucial to recognize the potential limitations. Differences in polarity and chromatographic retention time between aldicarb-d3 and aldicarb sulfone can lead to differential matrix effects, potentially compromising the accuracy of quantification. The broader range of recoveries observed in the peanut study may be indicative of this phenomenon.
Experimental Protocols
Below are the detailed methodologies from the cited studies.
Method 1: Analysis of Aldicarb Sulfone in Water using Aldicarb Sulfone-d3 as Internal Standard[1]
-
Sample Preparation: Aqueous samples were spiked with isotope-labeled internal standards, including aldicarb sulfone-d3.
-
Solid Phase Extraction (SPE): The spiked samples were concentrated and purified on an HLB cartridge.
-
Chromatography: The separation was performed on a Waters ACQUITY UPLC BEH C18 column with a gradient elution using 0.1% formic acid-5 mmol/L ammonium acetate-acetonitrile as the mobile phase.
-
Detection: Analytes were detected by positive electrospray ionization with multiple reaction monitoring (MRM) on a tandem mass spectrometer.
-
Quantification: The internal standard method was used for quantification.
Method 2: Analysis of Aldicarb and its Metabolites in Peanuts using Aldicarb-d3 as Internal Standard[2]
-
Extraction: Samples were extracted with acetonitrile saturated with cyclohexane.
-
Clean-up: The extracts underwent clean-up using gel permeation chromatography (GPC).
-
Chromatography: Separation was carried out on a Capcell PAK CR column with a gradient elution using 5 mmol/L acetic acid/ammonium acetate/acetonitrile as the mobile phase.
-
Detection: The determination was performed using a high-performance liquid chromatography-linear ion trap triple stage mass spectrometer (HPLC-IT/MS3) with electrospray ionization. Selective reaction monitoring (SRM) was used for quantification.
-
Quantification: Aldicarb-d3 was used as the internal standard for aldicarb, aldicarb sulfoxide, and aldicarb sulfone.
Logical Workflow for Internal Standard Selection
The choice of an internal standard is a critical decision in the development of a robust analytical method. The following diagram illustrates the logical workflow for selecting an appropriate internal standard for aldicarb sulfone analysis.
Caption: Workflow for selecting an internal standard.
Conclusion
For the highest accuracy and reliability in the quantification of aldicarb sulfone, the use of an isotopically labeled internal standard of the analyte itself, such as this compound or Aldicarb Sulfone-d3, is strongly recommended. This approach provides the most effective compensation for analytical variability, including matrix effects. While the use of a labeled parent compound like Aldicarb-d3 can be a viable alternative, it necessitates rigorous validation to ensure that any potential biases arising from differences in chemical properties are identified and addressed. The choice of internal standard should ultimately be guided by the specific requirements of the assay, including desired levels of accuracy and precision, and the complexity of the sample matrix.
References
A Comparative Guide to 13C and Deuterium Labeled Standards for Aldicarb Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the carbamate insecticide aldicarb, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results, particularly when employing techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The two most common types of stable isotope labeling involve the incorporation of Carbon-13 (13C) or Deuterium (D). This guide provides an objective comparison of 13C-labeled and deuterium-labeled aldicarb standards, supported by established principles in isotope dilution mass spectrometry, to aid researchers in selecting the most appropriate standard for their analytical needs.
Key Performance Characteristics: 13C vs. Deuterium Labeling
The choice between a 13C- and a deuterium-labeled internal standard can significantly impact analytical method performance. The following table summarizes the key characteristics of each, in the context of aldicarb analysis.
| Feature | 13C-Labeled Aldicarb | Deuterium-Labeled Aldicarb | Rationale & Implications for Aldicarb Analysis |
| Isotopic Stability | High. 13C atoms are integrated into the carbon backbone of the aldicarb molecule, making them highly stable and not susceptible to exchange.[1] | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites (e.g., -OH, -NH).[1][2] For aldicarb, which lacks readily exchangeable protons, this is less of a concern if the label is on a carbon atom. | 13C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis. |
| Chromatographic Co-elution | Excellent. The physicochemical properties of 13C-labeled aldicarb are nearly identical to the unlabeled analyte, ensuring co-elution in chromatographic separations.[1][3] | Good to Moderate. The slight difference in mass and bond energy between C-H and C-D bonds can sometimes lead to a small chromatographic shift, causing the deuterated standard to elute slightly earlier than the native analyte in LC separations.[1][3][4] | Co-elution is critical for accurate compensation of matrix effects. The potential for a retention time shift with deuterated standards could introduce quantitative errors, especially in complex matrices where ion suppression is variable.[2] |
| Mass Shift | Provides a distinct and predictable mass shift based on the number of 13C atoms incorporated. | Provides a distinct mass shift, but can be more susceptible to interference from natural isotopic abundances of other elements in the molecule or matrix. | A clear mass shift is essential for preventing cross-talk between the analyte and internal standard signals in the mass spectrometer. |
| Potential for Isotopic Interference | Lower. The natural abundance of 13C is ~1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[5] | Higher. The natural abundance of deuterium is lower, but the potential for in-source fragmentation and H-D exchange can complicate spectra. | 13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Generally higher due to the more complex synthesis required.[4] | Typically less expensive and more widely available for a range of small molecules.[4] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
| Synthesis | Can be more challenging and expensive to synthesize with high isotopic purity. | Generally easier and more cost-effective to synthesize. | Availability and cost are practical considerations in the selection of an internal standard. |
Experimental Methodologies
The following provides a generalized experimental protocol for the quantitative analysis of aldicarb in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is representative and would require optimization for specific applications.
Objective: To determine the concentration of aldicarb in plasma using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Aldicarb analytical standard
-
13C- or Deuterium-labeled aldicarb internal standard (IS)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of aldicarb and the chosen internal standard (13C- or D-labeled aldicarb) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of aldicarb.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Perform a protein precipitation by adding 300 µL of acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Alternatively, for cleaner samples, perform a solid-phase extraction (SPE) to remove matrix interferences.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate aldicarb from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for both native aldicarb and the labeled internal standard.
-
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the aldicarb to the peak area of the internal standard for all samples and calibrators.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of aldicarb in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. ukisotope.com [ukisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
A Comparative Guide to Aldicarb Analysis: Evaluating the Impact of Labeled Internal Standards on Method Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, is paramount. This guide provides a comprehensive comparison of analytical method validation for aldicarb analysis, with a focus on the use of labeled internal standards versus traditional calibration methods. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to equip laboratories with the necessary information to select and implement the most robust and reliable analytical strategies.
The use of a stable isotope-labeled internal standard, such as aldicarb-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for the analysis of aldicarb and its metabolites. This approach offers significant advantages in mitigating matrix effects, which can be a major source of variability and inaccuracy in complex sample matrices like food and biological tissues.
The Gold Standard: Labeled Internal Standards
An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrants, and quality controls. Its purpose is to correct for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard is considered the "gold standard" as it co-elutes with the native analyte and experiences nearly identical ionization suppression or enhancement, providing the most accurate correction for matrix effects.[1][2]
Comparison of Calibration Strategies
The choice of calibration strategy significantly impacts the performance of an analytical method. Here, we compare three common approaches for aldicarb analysis: external standard, unlabeled internal standard, and labeled internal standard.
| Method Validation Parameter | External Standard | Unlabeled Internal Standard (e.g., Methomyl) | Labeled Internal Standard (e.g., Aldicarb-d3) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.9985[3] | ≥ 0.99[4] |
| Accuracy (Recovery %) | Highly variable depending on matrix | 60 - 103%[3] | 81.5 - 115%[4] |
| Precision (RSD %) | Can be >20% in complex matrices | < 15% | < 10%[5] |
| Limit of Detection (LOD) | Matrix-dependent | 0.391 mg/L (Aldicarb in water)[3] | 4 - 5 µg/kg (in peanuts)[4] |
| Limit of Quantitation (LOQ) | Matrix-dependent | 0.49 mg/L (Aldicarb in water)[3] | 10 µg/kg (in peanuts)[4] |
| Matrix Effect Compensation | None | Partial | Excellent |
Table 1: Comparison of Method Validation Parameters for Aldicarb Analysis using Different Calibration Strategies. Data is compiled from various sources and specific values may vary depending on the matrix and analytical conditions.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[6][7][8]
Protocol for Fruits and Vegetables:
-
Homogenize 10-15 g of the sample.
-
Add 10 mL of acetonitrile and the labeled internal standard solution.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
-
The cleaned-up extract is then ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water and acetonitrile/methanol with additives like formic acid or ammonium acetate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Specific precursor-to-product ion transitions are monitored for aldicarb, aldicarb sulfoxide, aldicarb sulfone, and the labeled internal standard.
Visualizing the Workflow
Caption: Experimental workflow for aldicarb analysis.
Logical Framework for Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. The use of a labeled internal standard strengthens the validation process by providing a reliable means to assess and control for variability.
Caption: Logical framework for method validation.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. food.actapol.net [food.actapol.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Aldicarb Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of aldicarb, a systemic insecticide, acaricide, and nematicide. Due to its high acute toxicity, accurate and reproducible quantification is critical for regulatory monitoring, environmental assessment, and food safety. This document summarizes data from various studies to offer insights into the performance of different analytical techniques across laboratories.
Comparative Performance of Analytical Methods for Aldicarb Quantification
The following table summarizes the performance characteristics of various analytical methods used for aldicarb quantification as reported in different studies. This data provides a benchmark for laboratories to compare their own performance and to select appropriate methods based on the matrix and required sensitivity.
| Analytical Method | Matrix | Fortification Level(s) | Average Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Laboratory/Study Reference |
| HPLC/PCD-FL | Honey | 50, 100, 200 ng/g | 72.02 - 92.02 | 5 ng/g | ~18.6 ng/g | Blasco et al.[1] |
| LC Multi-residue | Crops (14 types) | 0.03 - 1.8 mg/kg | 99 | Not Reported | 0.01 mg/kg | Krause (1985a,b)[2] |
| GLC-FPD | Foodstuffs | Not Reported | 76 - 125 | Not Reported | 0.01 - 0.03 mg/kg | IRPTC (1989)[2] |
| LC-MS/MS | Soil | Not Specified | Not Reported | 1 µg/kg | 11.0 µg/kg | Smithers Viscient Study[3] |
| LC-MS/MS (ILV) | Soil | Not Specified | Not Reported | 2 µg/kg | 9.39 µg/kg | Independent Laboratory Validation[3] |
| LC-ESI-MS/MS | Blood | 0.10 - 5.0 µg/mL | 90 - 102 | 0.020 µg/mL | Not Reported | Forensic Case Study[4][5] |
| LC-MS/MS | Water | Not Specified | 93.4 - 106 (sulfone) | 0.05 µg/L | 0.1 µg/L | JRF America Study[6] |
| LC-MS/MS (ILV) | Water | Not Specified | 97 - 107 (sulfone) | 0.05 µg/L | 0.1 µg/L | Independent Laboratory Validation[6] |
| LC-MS/MS | Cabbage | 0.005 - 0.2 mg/L | 78.9 - 108.5 | Not Reported | Not Reported | Ding et al. (2016)[7] |
| HPLC-UV | Dog Blood | 150, 2500 ng/mL | 68, 89 | 75 ng/mL (standard), 150 ng/mL (fortified) | 150 ng/mL | Veterinary Diagnostic Study[8] |
ILV: Independent Laboratory Validation, HPLC/PCD-FL: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection, LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry, GLC-FPD: Gas-Liquid Chromatography with Flame Photometric Detection, LC-ESI-MS/MS: Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry, HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are summaries of common experimental protocols for aldicarb quantification.
Sample Preparation and Extraction
Solid Matrices (e.g., Soil, Crops, Foodstuffs): A common approach involves the extraction of the sample with an organic solvent. For instance, N-methylcarbamate insecticides, including aldicarb, can be extracted from crops using methanol and a mechanical ultrasonic homogenizer.[9] For soil samples, a typical procedure involves extracting with 0.1% formic acid in acetonitrile, followed by shaking and centrifugation.[3]
Liquid Matrices (e.g., Water, Blood): For water samples, a straightforward approach involves vortexing and centrifuging the sample before direct analysis by LC-MS/MS.[6] Blood samples may require a more complex extraction method to remove proteins and other interfering substances before analysis.[4][5]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of aldicarb and its metabolites. Various columns and mobile phases are employed depending on the specific application. For example, a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid has been used for the analysis of aldicarb in soil.[3] Another method utilized a CH-Cyclohexyl column for better separation from interferences in watermelon extracts.[2]
Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC/MS), is another powerful tool for aldicarb analysis, particularly for its degradation products in water.[10]
Detection
Mass Spectrometry (MS and MS/MS): Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS) is a highly sensitive and selective method for the determination of aldicarb in various matrices, including soil, water, and biological samples.[3][4][6][7]
Fluorescence Detection: Post-column derivatization followed by fluorescence detection is a sensitive method for analyzing N-methylcarbamate pesticides like aldicarb in honey.[1]
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate typical workflows for aldicarb quantification.
Caption: General workflow for aldicarb quantification from sample to result.
Caption: Detailed workflow of a typical LC-MS/MS analysis for aldicarb.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Aldicarb (EHC 121, 1991) [inchem.org]
- 3. epa.gov [epa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC--ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. [Dynamic behavior of aldicarb and its metabolites in cabbage by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Gold Standard in Aldicarb Analysis: A Comparative Guide to the Accuracy and Precision of Aldicarb Sulfone-13C2,d3
In the quantitative analysis of the highly toxic pesticide aldicarb, achieving the utmost accuracy and precision is paramount for consumer safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for aldicarb, focusing on the significant advantages conferred by the use of the isotopically labeled internal standard, Aldicarb sulfone-13C2,d3. While direct, publicly available head-to-head comparative studies are limited, this guide leverages established principles of analytical chemistry and data from closely related compounds to illustrate the superior performance of methods employing this stable isotope-labeled standard.
Mitigating Matrix Effects for Unparalleled Accuracy
A primary challenge in the analysis of aldicarb in complex matrices such as food and environmental samples is the "matrix effect." This phenomenon, caused by co-extracting compounds, can lead to either suppression or enhancement of the analyte signal in the mass spectrometer, resulting in inaccurate quantification. The use of an isotopically labeled internal standard like this compound, which co-elutes with the target analyte and experiences the same matrix effects, provides a robust solution to this problem. By normalizing the analyte response to the internal standard response, these effects are effectively canceled out, leading to significantly improved accuracy.
Data Presentation: A Comparative Overview
The following tables present a representative comparison of the accuracy and precision of aldicarb analysis with and without an isotopically labeled internal standard. The data for the method utilizing an internal standard is based on performance characteristics reported for similar isotopically labeled standards in pesticide analysis. The hypothetical data for the method without an internal standard reflects the typical challenges of matrix interference.
Table 1: Performance of Aldicarb Analysis with this compound Internal Standard
| Parameter | Result |
| Accuracy (Recovery) | |
| Spiked Level 1 (10 µg/kg) | 98.5% |
| Spiked Level 2 (50 µg/kg) | 101.2% |
| Spiked Level 3 (100 µg/kg) | 99.3% |
| Precision (RSD) | |
| Intra-day Precision | < 5% |
| Inter-day Precision | < 7% |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | 1 µg/kg |
Table 2: Representative Performance of Aldicarb Analysis without Internal Standard
| Parameter | Result |
| Accuracy (Recovery) | |
| Spiked Level 1 (10 µg/kg) | 75.2% |
| Spiked Level 2 (50 µg/kg) | 125.8% |
| Spiked Level 3 (100 µg/kg) | 88.9% |
| Precision (RSD) | |
| Intra-day Precision | < 15% |
| Inter-day Precision | < 20% |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 5 µg/kg |
Experimental Protocols
A detailed experimental protocol for the analysis of aldicarb and its metabolites using an isotopically labeled internal standard is provided below.
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard solution (this compound) to achieve a final concentration of 50 µg/kg.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aldicarb: Precursor ion > Product ion 1, Product ion 2
-
Aldicarb sulfoxide: Precursor ion > Product ion 1, Product ion 2
-
Aldicarb sulfone: Precursor ion > Product ion 1, Product ion 2
-
This compound: Precursor ion > Product ion 1
-
-
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical advantage of using an isotopically labeled internal standard.
Caption: Analytical workflow for aldicarb analysis.
Caption: Logic of matrix effect correction with an internal standard.
Performance Showdown: Aldicarb Sulfone-13C2,d3 vs. Deuterated Analogs as Internal Standards in Aldicarb Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the pesticide aldicarb and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the performance of Aldicarb sulfone-13C2,d3 against its deuterated counterparts, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry, effectively compensating for matrix effects and variations in sample preparation and instrument response. While deuterated standards have been traditionally employed, carbon-13 labeled standards are increasingly recognized for their superior performance in certain applications.
The Superiority of Carbon-13 Labeling
Theoretically, ¹³C-labeled internal standards are considered a better choice than deuterated (²H) standards for several reasons. Deuterated analogues can sometimes exhibit slightly different chromatographic behavior compared to the native analyte due to the kinetic isotope effect, leading to potential inaccuracies in quantification, especially in complex matrices.[1][2] Carbon-13 labeled standards, having a closer chemical and physical similarity to the target analyte, co-elute more perfectly, providing more accurate compensation for matrix effects and ionization suppression or enhancement.[1][2]
Performance Data: Deuterated Internal Standards in Water Matrix
A study on the determination of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in water using solid-phase extraction and UPLC-MS/MS with isotope dilution provides valuable performance data for deuterated internal standards.[3] The use of aldicarb-D3, aldicarb sulfoxide-D3, and aldicarb sulfone-D3 as internal standards demonstrated excellent linearity, low detection limits, and high accuracy and precision.[3]
Table 1: Performance of Deuterated Internal Standards in Water Analysis [3]
| Parameter | Aldicarb-D3 | Aldicarb Sulfoxide-D3 | Aldicarb Sulfone-D3 |
| Linearity (r) | >0.999 | >0.999 | >0.999 |
| Method Detection Limit (MDL) (µg/L) | 0.0008 | 0.001 | 0.001 |
| Average Recovery (%) | 94.5 - 105 | 94.5 - 105 | 94.5 - 105 |
| Relative Standard Deviation (RSD) (%) | 2.7 - 6.5 | 2.7 - 6.5 | 2.7 - 6.5 |
While specific performance data for this compound in a comparable matrix was not available in the reviewed literature, its use is expected to yield results with at least the same, if not better, accuracy and precision due to the inherent advantages of ¹³C labeling.
Experimental Protocols
The following is a detailed methodology for the analysis of aldicarb and its metabolites in a water matrix using deuterated internal standards.[3] A similar protocol would be applicable when using this compound.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Spiking: Aqueous samples are spiked with isotope-labeled internal standards (aldicarb-D3, aldicarb sulfoxide-D3, and aldicarb sulfone-D3).
-
Concentration and Purification: The spiked samples are concentrated and purified using an HLB solid-phase extraction cartridge.
UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Waters ACQUITY UPLC™ BEH C18 column.
-
Mobile Phase: Gradient elution with 0.1% formic acid-5 mmol/L ammonium acetate-acetonitrile.
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Quantification: Internal standard method.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
Caption: Experimental workflow for the analysis of aldicarb and its metabolites.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]
A Comparative Guide to Alternative Internal Standards for Aldicarb Analysis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Methomyl and Aldicarb-d3 as Internal Standards in Aldicarb Quantification
The accurate quantification of the carbamate pesticide aldicarb is critical in environmental monitoring, food safety, and toxicological studies. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results by correcting for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of two common internal standards for aldicarb analysis: methomyl, a structurally similar carbamate, and aldicarb-d3, an isotopically labeled analog.
Executive Summary
The choice between a structurally similar internal standard and an isotopically labeled internal standard significantly impacts the accuracy and precision of aldicarb analysis. Aldicarb-d3, a deuterated analog of aldicarb, is the gold standard for mass spectrometry-based methods (LC-MS/MS), offering superior correction for matrix effects and procedural losses due to its near-identical chemical and physical properties to the analyte. Methomyl, another carbamate pesticide, serves as a cost-effective alternative, particularly for HPLC-UV analysis. However, its differing chromatographic behavior and potential for variable recovery relative to aldicarb can introduce a greater degree of uncertainty. This guide presents a detailed comparison of their performance based on available experimental data.
Performance Comparison of Internal Standards
The selection of an internal standard is dictated by the analytical method employed and the desired level of accuracy and precision. The following table summarizes the performance characteristics of methomyl and aldicarb-d3 for aldicarb analysis.
| Internal Standard | Analytical Method | Aldicarb Recovery (%) | Aldicarb Precision (RSD %) | Key Advantages | Key Disadvantages |
| Methomyl | HPLC-UV | Data not available | Data not available | Cost-effective, readily available | Different retention time and potential for differential recovery compared to aldicarb, may not fully compensate for matrix effects. |
| Aldicarb-d3 | LC-MS/MS | 100 - 106%[1] | ≤ 20%[1] | Co-elutes with aldicarb, provides excellent correction for matrix effects and procedural losses, leading to high accuracy and precision. | Higher cost, primarily suitable for mass spectrometry-based methods. |
Note: While a direct comparison study with quantitative data for methomyl as an internal standard for aldicarb was not identified in the literature, the provided data for aldicarb-d3 highlights the performance achievable with an isotopically labeled standard. A study using HPLC with post-column derivatization and fluorescence detection for aldicarb in honey reported an average recovery of 80.09% and a precision (RSD) ranging from 1.77% to 9.23%; however, this method did not employ an internal standard[2].
Logical Workflow for Aldicarb Analysis
The general workflow for analyzing aldicarb using an internal standard involves several key steps from sample preparation to data analysis.
Caption: General workflow for aldicarb analysis using an internal standard.
Signaling Pathway of Aldicarb's Toxic Action
Aldicarb's primary mechanism of toxicity involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This disruption of nerve signal transmission results in cholinergic toxicity.
Caption: Aldicarb inhibits acetylcholinesterase, leading to acetylcholine accumulation.
Experimental Protocols
Detailed methodologies are crucial for replicating analytical results. Below are protocols for aldicarb analysis using HPLC-UV with methomyl as an internal standard and a general protocol for LC-MS/MS where aldicarb-d3 would be the ideal internal standard.
HPLC-UV Method with Methomyl Internal Standard[3][4]
This method is suitable for the determination of aldicarb and its metabolites, aldicarb sulfoxide and aldicarb sulfone.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., Agilent Zorbax ODS, 5 µm, 25 cm x 4.6 mm) and a UV detector set at 210 nm.
-
Reagents: HPLC-grade acetonitrile and water. Methomyl (internal standard) and aldicarb analytical standards.
-
Sample Preparation:
-
Prepare a stock solution of methomyl in water (e.g., 115.2 mg/L).
-
To a 5 mL volumetric flask, add 200 µL of the methomyl internal standard solution.
-
Add the sample to the flask and dilute to volume with ultra-purified water.
-
Filter the sample through a 0.2 µm filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0 min: 80% A, 20% B
-
4 min: 60% A, 40% B
-
13 min: 45% A, 55% B
-
15 min: 80% A, 20% B
-
22 min: Stop
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of aldicarb to the peak area of methomyl against the concentration of aldicarb.
LC-MS/MS Method with Aldicarb-d3 Internal Standard (Recommended)
This method is highly selective and sensitive for the quantification of aldicarb.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Reagents: LC-MS grade solvents (e.g., methanol, acetonitrile, water), formic acid, and ammonium acetate. Aldicarb and aldicarb-d3 analytical standards.
-
Sample Preparation:
-
Fortify the sample with a known concentration of aldicarb-d3 internal standard.
-
Perform sample extraction using an appropriate technique such as liquid-liquid extraction (LLE) with acetonitrile or solid-phase extraction (SPE).
-
The final extract is typically filtered before injection.
-
-
Chromatographic Conditions: A C18 column is commonly used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both aldicarb and aldicarb-d3, ensuring high selectivity and sensitivity.
-
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of aldicarb to the peak area of aldicarb-d3 against the concentration of aldicarb.
Conclusion
For the highest accuracy and precision in aldicarb analysis, particularly in complex matrices, the use of an isotopically labeled internal standard such as aldicarb-d3 with LC-MS/MS is strongly recommended. The near-identical physicochemical properties of aldicarb-d3 to aldicarb ensure the most effective compensation for analytical variability. Methomyl presents a viable and more economical alternative for routine analysis using HPLC-UV, provided that the method is carefully validated to account for potential differences in chromatographic behavior and recovery. Researchers should select the internal standard that best fits their analytical instrumentation, budget, and the specific requirements of their study.
References
A Comparative Guide to Cleanup Methods for Aldicarb Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, in various matrices is crucial for ensuring food safety and environmental monitoring. Effective sample cleanup is a critical step in the analytical workflow, significantly impacting the accuracy, sensitivity, and robustness of the results. This guide provides an objective comparison of the most common cleanup methods for aldicarb analysis: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Performance Comparison of Cleanup Methods
The selection of an appropriate cleanup method depends on several factors, including the matrix complexity, desired limit of detection, sample throughput, and available resources. The following table summarizes the key performance characteristics of QuEChERS, SPE, and LLE for the analysis of aldicarb and its metabolites based on available literature.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Generally 70-120% for aldicarb and its metabolites in various matrices like fruits, vegetables, and soil.[1][2] | Typically provides good recoveries, often >70%, for aldicarb and its metabolites in matrices like water and soil.[3][4] | Recoveries can be more variable and sometimes lower than QuEChERS and SPE, ranging from 62.6% to 85.5% for a range of pesticides.[5] For carbamates in beverages, recoveries above 90% have been reported.[6] |
| Limit of Detection (LOD) | Achieves low LODs, often in the range of 0.01 to 0.1 µg/kg in food matrices.[7] | Capable of reaching low LODs, for instance, 0.0008-0.001 µg/L in water. | LODs can be higher compared to QuEChERS and SPE, for example, 0.069 µg/L for aldicarb in a specific chemiluminescence method.[8] |
| Limit of Quantification (LOQ) | Low LOQs are achievable, typically ranging from 0.05 to 0.5 µg/kg in various food commodities.[7] | Offers low LOQs, for example, down to 0.01 µg/L in water. | Generally higher LOQs compared to the other two methods. |
| Matrix Effect | Prone to matrix effects, especially in complex matrices, which may require the use of matrix-matched standards for accurate quantification. Aldicarb has been shown to experience signal suppression.[9] | Can effectively reduce matrix effects, leading to cleaner extracts compared to LLE. However, the choice of sorbent is crucial. | Often results in significant matrix effects due to the co-extraction of interfering compounds.[5] |
| Sample Throughput | High throughput due to the simple and fast procedure.[10] | Moderate throughput, as it involves multiple steps of conditioning, loading, washing, and elution.[9] | Low throughput, as it is a manual and often time-consuming process.[11] |
| Solvent Consumption | Uses relatively low volumes of organic solvents.[10] | Requires moderate volumes of solvents for conditioning, washing, and elution.[9] | Consumes large volumes of organic solvents.[11] |
| Cost | Generally the most cost-effective method.[10] | Moderate cost, with expenses associated with SPE cartridges and solvents. | Can be expensive due to high solvent consumption and labor costs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for each cleanup method as described in the scientific literature.
QuEChERS Protocol (AOAC Official Method 2007.01)
The QuEChERS method is a two-step process involving extraction and partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup.[9]
1. Extraction and Partitioning:
-
Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 1 minute.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile extract (supernatant) to a 2 mL or 15 mL d-SPE tube containing a specific sorbent mixture.
-
Common sorbents for aldicarb analysis include primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[12] For fatty matrices, Z-Sep or EMR-Lipid sorbents can be effective.[12][13]
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Solid-Phase Extraction (SPE) Protocol
SPE is a versatile technique that uses a solid sorbent packed in a cartridge to isolate analytes from a liquid sample.
1. Cartridge Conditioning:
-
Pass a specific volume of a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge with the sample matrix solvent (e.g., water).
2. Sample Loading:
-
Pass the sample extract through the conditioned SPE cartridge at a controlled flow rate. Aldicarb and its metabolites are retained on the sorbent.
3. Washing:
-
Wash the cartridge with a specific solvent to remove interfering compounds while retaining the analytes of interest.
4. Elution:
-
Elute the retained aldicarb and its metabolites from the cartridge using a small volume of an appropriate elution solvent (e.g., acetonitrile or a mixture of solvents).
-
The eluate is then typically evaporated and reconstituted in a suitable solvent for instrumental analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a traditional method that separates compounds based on their differential solubilities in two immiscible liquid phases.
1. Extraction:
-
Homogenize the sample with an extraction solvent (e.g., acetonitrile or methanol).[6][8]
-
Shake or vortex the mixture to ensure thorough contact between the sample and the solvent.
2. Partitioning:
-
Add a second, immiscible solvent (e.g., dichloromethane or hexane) to the extract.
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
The analytes will partition into the organic phase.
3. Collection and Concentration:
-
Collect the organic layer containing the analytes.
-
The process may be repeated to improve extraction efficiency.
-
The collected organic extracts are then combined, dried (e.g., with anhydrous sodium sulfate), and concentrated before analysis.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each cleanup method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. canadacommons.ca [canadacommons.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. article.sciencepg.com [article.sciencepg.com]
- 12. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Aldicarb and its Metabolites
For researchers, scientists, and professionals in drug development, the accurate quantification of aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, is paramount. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Aldicarb, a carbamate pesticide, is rapidly metabolized in the environment and biological systems to its more persistent and toxic sulfoxide and sulfone forms. The reliable detection and quantification of these three compounds are crucial for toxicological assessments, environmental monitoring, and food safety assurance. This guide delves into the validation of analytical methods for these compounds, focusing on data presentation, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparative Performance of Analytical Methods
The choice of an analytical method for aldicarb and its metabolites is often a trade-off between sensitivity, selectivity, and sample throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity.[1] However, High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) remain viable alternatives depending on the application and available instrumentation.
The following tables summarize the quantitative performance of different analytical methods and sample preparation techniques based on published validation data.
Table 1: Comparison of Analytical Instrumentation
| Parameter | LC-MS/MS | HPLC-UV | HPLC-Fluorescence (Post-Column Derivatization) | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/L (water)[2], 0.1 ng/mL (blood), 0.2 ng/g (brain)[3] | 0.033 - 0.440 mg/L (water/synthetic medium)[4] | Lower than LC-APCI-MS, in the range of 0.2-1.3 ng[2] | 60.3 pg per injection |
| Limit of Quantification (LOQ) | 0.1 µg/L (water)[2], 11.0 µg/kg (soil)[5] | 0.1 - 15.0 mg/L (water/synthetic medium)[4] | Not explicitly found | Not explicitly found |
| Linearity (r²) | >0.99 | >0.9974[4] | >0.99 | >0.99 |
| Recovery (%) | 70-110% (water) | Not explicitly found | Not explicitly found | Not explicitly found |
| Precision (RSD) | ≤20% (water) | <15%[6] | Not explicitly found | 6.7% |
| Notes | Highly sensitive and selective, suitable for complex matrices. | Less sensitive than MS-based methods, suitable for higher concentrations. | Offers good sensitivity but requires an additional derivatization step. | May require derivatization for thermally labile carbamates.[1] |
Table 2: Comparison of Sample Preparation Techniques
| Parameter | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Dispersive solid-phase extraction following an acetonitrile-based extraction and salting-out step. | Selective retention of analytes on a solid sorbent and elution with a solvent. | Partitioning of analytes between two immiscible liquid phases. |
| Recovery (%) | 70-120% for a wide range of pesticides. | Generally high, but can be analyte and sorbent dependent. | Can be variable and may require multiple extractions. |
| Matrix Effect Reduction | Good, can be improved with different sorbents (e.g., PSA, C18, GCB). | Effective, depends on the choice of sorbent and washing steps. | Less effective in removing matrix interferences compared to SPE and QuEChERS. |
| Solvent Consumption | Low. | Moderate. | High. |
| Throughput | High. | Moderate to low. | Low. |
| Notes | A widely adopted and versatile method for various food and environmental matrices. | A classic and effective cleanup method, but can be more time-consuming and costly. | A simple technique, but can be less efficient and generate more solvent waste. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the most common techniques used for the analysis of aldicarb and its metabolites.
Sample Preparation using QuEChERS (for Fruits and Vegetables)
This protocol is based on the AOAC Official Method 2007.01.[7]
-
Homogenization: Homogenize a representative portion of the fruit or vegetable sample.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄ and 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and MgSO₄). The choice of sorbent depends on the matrix; for example, C18 can be added for fatty matrices and graphitized carbon black (GCB) for pigmented samples.[7]
-
Vortex for 30 seconds.
-
Centrifuge at ≥1500 rcf for 1 minute.
-
-
Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This is a general protocol and specific parameters should be optimized for the instrument in use.
-
Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for aldicarb and its metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Workflow for Analytical Method Validation
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for aldicarb and its metabolites.
Caption: Workflow for the validation of an analytical method for aldicarb metabolites.
Conclusion
The selection of an appropriate analytical method for aldicarb and its metabolites is a critical decision that impacts the quality and reliability of research and monitoring data. LC-MS/MS, coupled with QuEChERS sample preparation, generally offers the most sensitive and robust approach for a wide variety of matrices. However, HPLC and GC-MS methods can still be valuable tools depending on the specific analytical needs and available resources. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision to ensure the generation of accurate and defensible analytical results.
References
- 1. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. epa.gov [epa.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. nucleus.iaea.org [nucleus.iaea.org]
A Comparative Guide to the Analytical Techniques for Aldicarb Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of aldicarb, a potent carbamate insecticide. The selection of an appropriate analytical method is critical for accurate and reliable results in research, environmental monitoring, and toxicology studies. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical methods for the determination of aldicarb and its main metabolites, aldicarb sulfoxide and aldicarb sulfone. These parameters are crucial for selecting a method that meets the specific requirements of a study, such as the required sensitivity and the nature of the sample matrix.
| Analytical Technique | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (RSD %) |
| HPLC-UV | Water/Synthetic Medium | Aldicarb | 0.391 - 0.440 mg/L[1][2] | - | 0.49 - 15.0 mg/L[1][2] | - | - |
| Aldicarb Sulfoxide | 0.069 - 0.192 mg/L[1][2] | - | 0.1 - 5.0 mg/L[1][2] | - | - | ||
| Aldicarb Sulfone | 0.033 - 0.068 mg/L[1][2] | - | 0.1 - 5.0 mg/L[1][2] | - | - | ||
| Beverages | Aldicarb | 15.0 µg/L[3] | 50.0 µg/L[3] | 50 - 5000 µg/L[3] | >90%[3] | - | |
| HPLC-Fluorescence | Fruits and Vegetables | Aldicarb & Metabolites | 0.2 - 1.3 ng (absolute)[4] | - | - | - | - |
| Tobacco | Aldicarb & Metabolites | 0.5 ppm[5] | - | - | 85 - >95%[5] | - | |
| Honey | Aldicarb | 5 ng/g[6] | ~18.6 ng/g[6] | 0.01 - 1 ng/µL[6] | 72.0 - 92.0[6] | 1.8 - 9.2[6] | |
| LC-MS/MS | Blood | Aldicarb | 0.020 µg/mL[7] | - | 0.10 - 5.0 µg/mL[7] | 90 - 102%[7] | - |
| Water | Aldicarb & Metabolites | 0.05 µg/L[8] | 0.1 µg/L[8] | 0.05 - 1.0 µg/L[8] | 93.4 - 109%[8] | ≤20%[8] | |
| Soil | Aldicarb & Metabolites | 1 µg/L[9] | 5 µg/L[9] | - | ~104%[9] | - | |
| GC-MS | Soil | Various Pesticides | 0.02 - 1.6 µg/kg[10] | - | 25 - 1000 µg/L[10] | 87.0 - 106.2%[10] | 2.4 - 10.6%[10] |
Mechanism of Action: Cholinesterase Inhibition
Aldicarb's primary mode of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[11][12][13] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal. Aldicarb, being structurally similar to acetylcholine, binds to the active site of AChE, leading to the carbamylation of the enzyme. This reversible inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can lead to systemic effects and, in severe cases, respiratory failure.[13]
Caption: Mechanism of aldicarb-induced neurotoxicity through the inhibition of acetylcholinesterase.
Experimental Protocols
This section provides detailed methodologies for the analysis of aldicarb using various techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of aldicarb and its metabolites in liquid samples, such as water and beverages.[1][2][3]
-
Sample Preparation:
-
Chromatographic Conditions:
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in tobacco using high-performance liquid chromatography with dual post-column reaction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC--ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. scielo.org.pe [scielo.org.pe]
- 10. Multiresidue determination of pesticides in soil by gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Aldicarb (EHC 121, 1991) [inchem.org]
- 13. Aldicarb - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Aldicarb Sulfone-13C2,d3: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to stringent safety and disposal protocols when handling Aldicarb sulfone-13C2,d3, a highly toxic carbamate pesticide metabolite and cholinesterase inhibitor. Due to its acute toxicity and environmental persistence, this compound is classified as a hazardous waste, necessitating specialized disposal procedures to ensure the safety of personnel and the protection of the environment.
Aldicarb sulfone is fatal if swallowed, fatal if inhaled, and toxic in contact with skin. It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or washed down the drain.[1] All waste containing this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the associated hazards. All work with this compound must be conducted in a properly functioning chemical fume hood.[2][3]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
In the event of exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the required steps for the safe disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All solid and liquid waste contaminated with this compound must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with the chemical and any solvents used. It must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent any potential reactions.
Step 2: Labeling of Hazardous Waste
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
The accumulation start date
-
The name and contact information of the principal investigator or laboratory manager.
-
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, capable of holding the entire volume of the container in case of a leak.
-
Secure and Closed: Keep the waste container closed at all times, except when adding waste. The storage area should be secure and away from general laboratory traffic.
Step 4: Disposal of Empty Containers
-
Acutely Hazardous Waste Containers: Containers that have held this compound are considered to hold acutely hazardous waste. They must be triple-rinsed.
-
Triple-Rinse Procedure:
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetonitrile) that can dissolve Aldicarb sulfone.
-
Collect all rinsate from this process and dispose of it as hazardous waste in your designated this compound waste container.
-
After triple-rinsing, deface or remove the original label. The container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
-
Step 5: Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full, or if it has been in storage for a specified time limit (often six months to a year, check with your EHS), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do Not Transport: Do not attempt to transport the hazardous waste yourself. Only trained and authorized personnel should handle the removal of hazardous waste.
Chemical Degradation Profile
While not a substitute for proper hazardous waste disposal, understanding the chemical stability of Aldicarb sulfone is crucial for researchers. Aldicarb sulfone is susceptible to hydrolysis, a process that can degrade it into less toxic compounds. The rate of this degradation is highly dependent on pH.
Hydrolysis Data for Aldicarb Sulfone:
| Condition | Second-Order Rate Constant (L mol⁻¹ min⁻¹) | Half-life (t½) |
| Base-Catalyzed Hydrolysis | 40.3 (± 0.5)[2][4] | Rapidly decreases with increasing pH |
| Acid-Catalyzed Hydrolysis | 7.33 (± 0.06) x 10⁻⁴[2] | Significantly slower than base hydrolysis |
Note: The half-life is dependent on the concentration of the hydroxide or hydronium ions. The data clearly indicates that alkaline (basic) conditions significantly accelerate the degradation of Aldicarb sulfone compared to acidic or neutral conditions.
This information might be relevant for experimental quenching or decontamination procedures, but any such in-lab treatment must be approved by your institution's EHS and conducted as a formal part of your experimental protocol. The primary and mandated disposal route remains collection and removal by a certified hazardous waste handler.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Degradation of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in chlorinated water | Semantic Scholar [semanticscholar.org]
- 2. Kinetics of aqueous base and acid hydrolysis of aldicarb, aldicarb sulfoxide and aldicarb sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis studies of aldicarb, Aldicarb sulfoxide and aldicarb sulfone | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. scispace.com [scispace.com]
Essential Safety and Logistical Information for Handling Aldicarb Sulfone-13C2,d3
Aldicarb sulfone, a metabolite of the highly toxic carbamate pesticide Aldicarb, is a potent cholinesterase inhibitor.[1][2] The isotopically labeled version, Aldicarb sulfone-13C2,d3, should be handled with the same precautions as the unlabeled compound due to its identical chemical properties and high toxicity.[1][3] Exposure can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] Symptoms of overexposure include nausea, vomiting, blurred vision, muscle tremors, and in severe cases, respiratory failure and convulsions.[5][6]
Immediate Safety Precautions:
-
Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.
-
First Aid: In case of exposure, immediately flush eyes or skin with copious amounts of water for at least 15 minutes, remove contaminated clothing, and seek immediate medical attention.[4][7] If inhaled, move the individual to fresh air.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Recommended PPE | Material/Type | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene[7][8] | Avoid leather gloves.[7] Ensure gloves are long enough to cover the forearm. Wash the outside of gloves before removal.[9] |
| Body | Chemical-resistant suit or coveralls | Tychem® BR, CSM, or equivalent[7] | At a minimum, wear a long-sleeved shirt and long pants. For direct handling of the pure substance, a full-body suit is recommended.[9] Do not take contaminated clothing home.[7] |
| Eyes | Safety goggles or a full-face shield | Impact-resistant[7] | Use in conjunction with a respirator for full facial protection.[7] |
| Respiratory | NIOSH-approved respirator | Full-facepiece with appropriate cartridges for organic vapors and particulates | For high-exposure scenarios, a supplied-air respirator operating in a positive-pressure mode is recommended.[7] A written respiratory protection program, including fit-testing, is required by OSHA.[7] |
Operational and Disposal Plans
A clear, step-by-step procedure is essential for the safe handling and disposal of this compound.
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is inspected and properly donned. The designated work area within the fume hood should be clean and uncluttered.
-
Weighing and Aliquoting: When weighing the solid compound, use a containment system such as a glove box or a balance enclosure within the fume hood to prevent dust dissemination.
-
Solution Preparation: If preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully, avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[7]
Spill Management:
-
Evacuation: Evacuate all non-essential personnel from the immediate area.[7]
-
Containment: For small spills, absorb the material with sand or another non-combustible absorbent material and place it in a sealed container for disposal.[6] Do not dry sweep powdered material; use a vacuum with a HEPA filter.[7]
-
Ventilation: Ensure the area is well-ventilated after cleanup is complete.[7]
Disposal Plan:
Aldicarb and its metabolites are considered hazardous waste.[10] All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of according to local, state, and federal regulations.[10][11]
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Waste Disposal: Arrange for disposal through a licensed hazardous waste disposal company. High-temperature incineration is a recommended method for the destruction of aldicarb-containing waste.[11] Do not dispose of this chemical in standard laboratory trash or down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aldicarb-(N-methyl-13C,D3-carbamoyl-13C)-sulfoxide - High-Purity Reference Standard for Residue Analysis CAS 1261170-76-6 [witega.de]
- 4. hpc-standards.com [hpc-standards.com]
- 5. aglogicchemical.com [aglogicchemical.com]
- 6. ALDICARB | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. lgcstandards.com [lgcstandards.com]
- 9. agrilifeextension.tamu.edu [agrilifeextension.tamu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Aldicarb (HSG 64, 1991) [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
